molecular formula C6H3NO2S B1353565 5-Cyanothiophene-2-carboxylic acid CAS No. 59786-39-9

5-Cyanothiophene-2-carboxylic acid

Cat. No.: B1353565
CAS No.: 59786-39-9
M. Wt: 153.16 g/mol
InChI Key: KAPWVQLXFIZKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3NO2S and its molecular weight is 153.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyanothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPWVQLXFIZKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423579
Record name 5-cyanothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59786-39-9
Record name 5-cyanothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Cyanothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document details the core synthetic strategies, reaction mechanisms, and experimental protocols, supported by quantitative data to facilitate research and development.

Core Synthetic Strategies

The synthesis of this compound is most effectively achieved through a multi-step process commencing with a halogenated thiophene derivative. The primary strategy involves the initial synthesis of a 5-halothiophene-2-carboxylic acid, followed by a nucleophilic substitution reaction to introduce the cyano group. The two main pathways diverge based on the initial halogenation route of the thiophene precursor.

Pathway 1 initiates with the direct halogenation of a thiophene derivative, followed by the introduction of the carboxylic acid functionality. Pathway 2 involves the formation of a thiophene-2-carboxylic acid intermediate, which is subsequently halogenated at the 5-position. Both pathways converge at the crucial cyanation step.

Synthesis Pathway Overview

Synthesis_Pathway A Thiophene-2-carboxylic acid B 5-Bromothiophene-2-carboxylic acid A->B Bromination C This compound B->C Cyanation D 2-Chlorothiophene E 5-Chloro-2-acetylthiophene D->E Friedel-Crafts Acylation F 5-Chlorothiophene-2-carboxylic acid E->F Oxidation F->C Cyanation G 5-Chloro-2-bromothiophene G->F Grignard Reaction & Carbonation

Caption: Key synthetic routes to this compound.

Pathway 1: Synthesis via Bromination of Thiophene-2-carboxylic acid

This pathway begins with the bromination of commercially available thiophene-2-carboxylic acid. The electron-donating nature of the thiophene ring directs the electrophilic substitution to the 5-position.

Step 1: Synthesis of 5-Bromothiophene-2-carboxylic acid

Experimental Protocol:

  • Materials: Thiophene-2-carboxylic acid, N-bromosuccinimide (NBS), acetic acid.

  • Procedure: Thiophene-2-carboxylic acid is dissolved in acetic acid. N-bromosuccinimide is then added portion-wise to the solution at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product is then precipitated by the addition of water, filtered, washed with water, and dried to yield 5-bromothiophene-2-carboxylic acid.

ParameterValueReference
Starting MaterialThiophene-2-carboxylic acidN/A
ReagentsN-Bromosuccinimide, Acetic AcidN/A
Typical YieldHighN/A
Purity>97%[1]
Melting Point141-144 °C[1]

Pathway 2: Synthesis via Halogenated Intermediates from 2-Chlorothiophene

This pathway offers multiple routes to a halogenated precursor, starting from 2-chlorothiophene.

Route 2a: Via Friedel-Crafts Acylation and Oxidation

Experimental Protocol:

  • Materials: 2-Chlorothiophene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure: To a cooled solution of 2-chlorothiophene in dichloromethane, aluminum chloride is added, followed by the dropwise addition of acetyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with ice-water and the organic layer is separated, washed, dried, and concentrated to give 5-chloro-2-acetylthiophene.

Experimental Protocol:

  • Materials: 5-Chloro-2-acetylthiophene, sodium chlorite, potassium dihydrogen phosphate, acetone, water.

  • Procedure: 5-Chloro-2-acetylthiophene is dissolved in acetone. A solution of potassium dihydrogen phosphate in water is added at 0-10 °C, followed by the dropwise addition of a sodium chlorite solution. The mixture is then oxidized at 20-30 °C. Upon completion, the product is isolated by extraction.[2]

ParameterValueReference
Starting Material5-Chloro-2-acetylthiophene[2]
ReagentsSodium chlorite, Potassium dihydrogen phosphate[2]
Yield84.9%[1]
Purity99.4% (HPLC)[1]
Melting Point150-152 °C[1]
Route 2b: Via Grignard Reaction

Experimental Protocol:

  • Materials: 5-Chloro-2-bromothiophene, magnesium turnings, dry ether, carbon dioxide (solid).

  • Procedure: A Grignard reagent is prepared from 5-chloro-2-bromothiophene and magnesium in dry ether. This is then poured over crushed solid carbon dioxide (dry ice). The resulting magnesium salt is hydrolyzed with dilute acid to yield 5-chlorothiophene-2-carboxylic acid.[3]

Final Step: Cyanation of Halogenated Precursors

The final and critical step is the conversion of the 5-halo-thiophene-2-carboxylic acid to the target molecule, this compound. This is typically achieved via a nucleophilic aromatic substitution using a cyanide source, often catalyzed by a copper salt.

Experimental Protocol (General):
  • Materials: 5-Bromothiophene-2-carboxylic acid or 5-Chlorothiophene-2-carboxylic acid, copper(I) cyanide (CuCN), a high-boiling polar solvent (e.g., DMF, NMP).

  • Procedure: The 5-halothiophene-2-carboxylic acid is dissolved in the solvent, and copper(I) cyanide is added. The mixture is heated to a high temperature (typically >150 °C) for several hours. The progress of the reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or chromatography.

ParameterValue
Starting Material5-Bromothiophene-2-carboxylic acid or 5-Chlorothiophene-2-carboxylic acid
ReagentCopper(I) Cyanide (CuCN)
SolventDMF or NMP
Catalyst(Self-catalyzed by CuCN)
Expected ProductThis compound

Experimental Workflow: Cyanation Step

Cyanation_Workflow Start Dissolve 5-Halothiophene-2-carboxylic acid in DMF/NMP Add_CuCN Add Copper(I) Cyanide Start->Add_CuCN Heat Heat to >150 °C Add_CuCN->Heat Monitor Monitor reaction by TLC/HPLC Heat->Monitor Monitor->Heat Incomplete Workup Cool and pour into FeCl3/HCl solution Monitor->Workup Reaction Complete Extract Extract with organic solvent Workup->Extract Purify Purify by recrystallization or chromatography Extract->Purify End This compound Purify->End

Caption: General workflow for the cyanation of 5-halothiophene-2-carboxylic acid.

Conclusion

The synthesis of this compound is a multi-step process that relies on the initial formation of a halogenated thiophene precursor. The choice of the initial pathway may depend on the availability and cost of the starting materials. The final cyanation step, while a standard transformation, requires careful control of reaction conditions to ensure high yield and purity. This guide provides the fundamental synthetic strategies and experimental frameworks to enable the successful laboratory-scale synthesis of this important heterocyclic compound. Further optimization of the cyanation step may be required to adapt the procedure for large-scale production.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyanothiophene-2-carboxylic acid. It includes quantitative data, detailed experimental protocols for property determination, and logical workflows for characterization, designed to support professionals in research and development.

Core Physicochemical Properties

This compound is a substituted thiophene derivative containing both a nitrile and a carboxylic acid functional group. These groups dictate its chemical reactivity and physical properties.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₃NO₂S[1]
Molecular Weight 153.16 g/mol [1]
Canonical SMILES C1=C(SC(=C1)C(=O)O)C#N[1]
InChI Key KAPWVQLXFIZKGS-UHFFFAOYSA-N[1]
CAS Number 59786-39-9[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
pKa Not available (estimated to be in the range of other thiophenecarboxylic acids, ~3-4)[2][3]
Solubility Expected to be soluble in dilute aqueous base (e.g., NaOH, NaHCO₃) and polar organic solvents.[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures for characterizing organic acids.

Determination of Solubility Profile

The solubility of an organic compound provides insights into its polarity and the presence of acidic or basic functional groups.[4] The following protocol outlines a systematic approach to determine the solubility of this compound.

Materials:

  • This compound sample

  • Test tubes

  • Glass stirring rod

  • Solvents: Distilled water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄)

  • pH paper

Procedure:

  • Water Solubility: Add approximately 25 mg of the solid sample to 0.5 mL of distilled water in a test tube. Stir vigorously with a glass rod. If the solid dissolves, the compound is water-soluble. Test the resulting solution with pH paper. A pH of 4 or lower indicates an acidic compound.[4]

  • 5% NaOH Solubility: If the compound is insoluble in water, add ~25 mg of the sample to 0.5 mL of 5% NaOH solution. Stir vigorously. Solubility in this dilute base is a strong indicator of an acidic functional group, such as a carboxylic acid or a phenol.[5]

  • 5% NaHCO₃ Solubility: To differentiate between a strong acid (like a carboxylic acid) and a weak acid (like a phenol), test solubility in 0.5 mL of 5% NaHCO₃.[4] Carboxylic acids are typically strong enough to react with sodium bicarbonate, releasing CO₂ gas (effervescence) and dissolving.[4]

  • 5% HCl Solubility: If the compound is insoluble in water and base, test its solubility in 0.5 mL of 5% HCl. This test is used to identify basic functional groups, such as amines. This compound is expected to be insoluble.[5]

  • Concentrated H₂SO₄ Solubility: If the compound is insoluble in all previous solvents, add ~25 mg to 0.5 mL of cold, concentrated H₂SO₄. Compounds containing oxygen, nitrogen, or sulfur will typically dissolve in cold concentrated sulfuric acid.[4]

Determination of Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Materials:

  • This compound

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter and electrode, calibrated with standard buffers (pH 4, 7, 10)

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (100 mL)

  • Solvent (e.g., deionized water, or a water/ethanol mixture if solubility is low)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume (e.g., 50 mL) of the chosen solvent in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point volume from the inflection point of the curve.

    • The pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume) is equal to the pKa of the acid.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the compound.

1. Infrared (IR) Spectroscopy:

  • Method: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

    • O-H stretch (Carboxylic Acid): A very broad absorption in the range of 2500–3300 cm⁻¹.[6]

    • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1760 cm⁻¹.[6]

    • C≡N stretch (Nitrile): An intense, sharp absorption near 2230 cm⁻¹.[6]

    • C=C stretch (Thiophene ring): Absorptions in the 1400-1600 cm⁻¹ region.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected ¹H NMR Signals:

    • -COOH Proton: A singlet, typically appearing far downfield (>10 ppm, often around 12 δ), which may be broad.[6] This signal will disappear upon adding a drop of D₂O to the sample.[6]

    • Thiophene Protons: Two doublets in the aromatic region (typically 7-8 ppm), corresponding to the two protons on the thiophene ring.

  • Expected ¹³C NMR Signals:

    • Carboxyl Carbon (-COOH): A signal in the range of 165–185 δ.[6]

    • Nitrile Carbon (-C≡N): A signal in the range of 115–130 δ.[6]

    • Thiophene Carbons: Four distinct signals corresponding to the carbons of the thiophene ring.

3. Mass Spectrometry (MS):

  • Method: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the molecular weight of the compound (153.16 g/mol ).[1]

Mandatory Visualizations

Logical Workflows

The following diagrams illustrate logical workflows for the characterization of this compound.

Caption: Solubility testing workflow for identifying a strong organic acid.

Caption: Workflow for spectroscopic structural confirmation.

References

An In-depth Technical Guide to 5-Cyanothiophene-2-carboxylic acid (CAS 59786-39-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyanothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its chemical properties, spectroscopic characteristics, synthesis, and applications, with a focus on its utility in drug discovery.

Core Compound Data

This compound is a substituted thiophene derivative with the chemical formula C₆H₃NO₂S. Its structure features both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group, making it a versatile building block in the synthesis of more complex molecules.

It is important to distinguish this compound from its halogenated analog, 5-Chlorothiophene-2-carboxylic acid (CAS 24065-33-6), which is a well-documented intermediate in the synthesis of the anticoagulant drug Rivaroxaban. While structurally similar, the electronic properties of the cyano group confer distinct reactivity and potential applications to the title compound.

Physicochemical Properties
PropertyValueSource
CAS Number 59786-39-9ChemScene[1]
Molecular Formula C₆H₃NO₂SChemScene[1]
Molecular Weight 153.16 g/mol ChemScene[1]
Appearance Pale-yellow solidUniversity of Regensburg[2]
Melting Point 198 - 200°CAIR Unimi[3]
Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly available literature. However, the following Nuclear Magnetic Resonance (NMR) data has been reported.

Table 1: 1H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventSource
13.98bs--COOHDMSO-d₆University of Regensburg[2]
8.00d4.0Thiophene-HDMSO-d₆University of Regensburg[2]
7.79d4.0Thiophene-HDMSO-d₆University of Regensburg[2]
7.98d4.0Thiophene-HDMSO-d₆AIR Unimi[3]
7.77d4.0Thiophene-HDMSO-d₆AIR Unimi[3]

Table 2: 13C NMR Data

Chemical Shift (δ) ppmAssignmentSolventSource
161.5C=ODMSOUniversity of Regensburg[2]
141.7Thiophene-CDMSOUniversity of Regensburg[4]

Note: Specific assignments for all carbon atoms were not available in the cited sources.

Infrared (IR) and Mass Spectrometry (MS) Data: Specific experimental IR and MS data for this compound were not found in the reviewed literature.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been described. Below are the methodologies derived from available sources.

Method 1: Photocatalytic C-H Carboxylation of 2-Cyanothiophene

This method utilizes a redox-neutral photocatalytic approach for the direct carboxylation of 2-cyanothiophene.

Experimental Protocol:

  • Reactants: 2-Cyanothiophene (0.4 mmol) is used as the starting material. The reaction is conducted in the presence of a photocatalyst and a base under a carbon dioxide atmosphere.

  • Reaction Conditions: The reaction mixture is irradiated with blue LED light.

  • Work-up: An acidic work-up is performed to yield the final product.

  • Yield: A yield of 92% has been reported for this method.[2][4]

Method 2: From 5-Formylthiophene-2-carboxylic acid

This procedure involves the conversion of the aldehyde group of 5-formylthiophene-2-carboxylic acid to a nitrile.

Experimental Protocol:

  • The synthesis is carried out following a general procedure for the conversion of an aldehyde to a nitrile. While the specific reagents and conditions are not detailed in the available abstract, this transformation typically involves reaction with a source of nitrogen, such as hydroxylamine, to form an oxime, followed by dehydration.

  • Purification: The crude product is resuspended in dichloromethane (CH₂Cl₂) and filtered.

  • Yield: An 82% yield of a white solid has been reported.[3]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of pharmacologically active compounds.

Synthesis of Plasma Kallikrein Inhibitors

The compound has been utilized in the synthesis of heteroaromatic carboxamide derivatives that act as inhibitors of plasma kallikrein, a target for diseases such as diabetic macular edema and hereditary angioedema.

Experimental Workflow: The synthesis involves the coupling of this compound with a primary or secondary amine.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A This compound F Heteroaromatic Carboxamide Derivative (Plasma Kallikrein Inhibitor) A->F Amide Coupling B (6R)-3-Methyl-1H,4H,5H,6H- cyclopenta[c]pyrazol-6-amine B->F C HATU (Coupling Agent) C->F D DIPEA (Base) D->F E DMF (Solvent) E->F

Caption: Synthesis of a plasma kallikrein inhibitor.

Protocol Outline:

  • A mixture of this compound (45 mg), N,N-Diisopropylethylamine (DIPEA, 91 μL), and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU, 42 mg) in dimethylformamide (DMF, 2 mL) is stirred for 15 minutes.

  • (6R)-3-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-6-amine (15 mg) is added to the mixture.

  • The reaction is stirred for an additional 30 minutes to yield the final product.[5]

Synthesis of SMARCA2 Antagonists

The chlorinated analog, 4-chloro-5-cyanothiophene-2-carboxylic acid, has been used in the synthesis of pyridin-2-one compounds that act as SMARCA2 antagonists, which have potential applications in cancer therapy. This suggests that this compound and its derivatives are of interest in the development of epigenetic modulators.

Safety and Handling

Commercially available safety data for this compound is limited. However, based on its functional groups, appropriate precautions should be taken when handling this compound. It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated utility in the synthesis of complex molecules for drug discovery, particularly in the development of enzyme inhibitors. While comprehensive spectroscopic and safety data are not widely available, the existing literature on its synthesis and applications provides a solid foundation for its use in further research and development. Researchers are encouraged to perform thorough characterization and safety assessments when working with this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 5-Cyanothiophene-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles and data from structurally analogous compounds.

Compound Overview

This compound is a substituted thiophene derivative incorporating both a nitrile and a carboxylic acid functional group. These functionalities make it a potentially valuable building block in medicinal chemistry and materials science. Its structural confirmation relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃NO₂SPubChem[1]
Molecular Weight 153.16 g/mol PubChem[1]
CAS Number 59786-39-9PubChem[1]
Predicted Melting Point >200 °C(Predicted)

Spectroscopic Analysis

The structural elucidation of this compound is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, two distinct signals are expected in the aromatic region for the two protons on the thiophene ring, along with a broad singlet for the carboxylic acid proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~13.5Singlet (broad)1H-COOH
~7.9Doublet1H~4.0H4
~7.5Doublet1H~4.0H3

Note: Chemical shifts are predicted based on the analysis of similar thiophene derivatives and the electronic effects of the cyano and carboxylic acid substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Six distinct signals are predicted for the six carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162C=O (Carboxylic Acid)
~145C2 (Thiophene)
~138C5 (Thiophene)
~133C4 (Thiophene)
~128C3 (Thiophene)
~115C≡N (Nitrile)
~110C (attached to CN)

Note: Chemical shifts are predicted based on established ranges for carbons in thiophene rings, carboxylic acids, and nitriles.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
2230-2210Medium-StrongC≡N stretch (Nitrile)[6]
1720-1680StrongC=O stretch (Carboxylic Acid)[6]
~1530MediumC=C stretch (Thiophene ring)
~1420MediumC-C stretch (Thiophene ring)
1320-1210MediumC-O stretch (Carboxylic Acid)[7]
950-910Medium, BroadO-H bend (Carboxylic Acid)[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
153High[M]⁺ (Molecular Ion)
136Medium[M-OH]⁺
108Medium[M-COOH]⁺
82Medium[M-COOH-CN]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for carboxylic acids and aromatic nitriles.[8][9][10]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for obtaining reliable data for structure elucidation.

Synthesis of this compound (Proposed Method)

This proposed synthesis is adapted from methods used for structurally similar compounds, such as 5-chlorothiophene-2-carboxylic acid.

Reaction Scheme: A potential route involves the cyanation of a 5-halothiophene-2-carboxylic acid derivative. For instance, starting from 5-bromothiophene-2-carboxylic acid, a nucleophilic substitution with a cyanide salt (e.g., CuCN) could yield the desired product.

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in DMF.

  • Add Copper(I) cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid.

  • Stir the mixture for 30 minutes, then extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Number of Scans: 1024-4096 scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[12]

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Inlet System: Direct insertion probe or GC inlet.

Visualization of the Elucidation Process

The logical workflow for the structure elucidation of this compound can be visualized as a flowchart, integrating the information obtained from each analytical technique.

structure_elucidation start Proposed Structure: This compound (C₆H₃NO₂S) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mw Molecular Weight Determination (m/z = 153) ms->mw frag Fragmentation Analysis ([M-OH]⁺, [M-COOH]⁺) ms->frag fg Functional Group Identification (C≡N, C=O, O-H) ir->fg proton_env Proton Environment (2 aromatic H, 1 acidic H) nmr->proton_env carbon_env Carbon Skeleton (6 distinct carbons) nmr->carbon_env final_structure Confirmed Structure mw->final_structure frag->final_structure fg->final_structure proton_env->final_structure carbon_env->final_structure

References

Technical Guide: Solubility Profile of 5-Cyanothiophene-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility of 5-Cyanothiophene-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, a logical workflow for solubility determination, and qualitative solubility information for related compounds to guide solvent selection. This guide is intended to be a practical resource for scientists and professionals working with this compound in pharmaceutical and chemical research settings.

Introduction

This compound is a substituted thiophene derivative of interest in medicinal chemistry and materials science. The thiophene ring is a privileged scaffold in drug discovery, and the cyano and carboxylic acid functional groups allow for diverse chemical modifications.[1] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. Solubility significantly impacts reaction kinetics, crystallization, and bioavailability.

This guide addresses the current gap in quantitative solubility data for this compound by presenting a standardized methodology for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃NO₂SPubChem[2]
Molecular Weight 153.16 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 59786-39-9PubChem[2]
Appearance Solid (predicted)---
Melting Point Not reported---
pKa Not reported---

Solubility Data

Qualitative Solubility Information

General solubility trends for thiophene and its derivatives suggest that they are typically soluble in many common organic solvents.[1][3][4] For a structurally similar compound, 5-Chlorothiophene-2-carboxylic acid , qualitative solubility has been reported as "slightly soluble" in Dimethyl Sulfoxide (DMSO) and Methanol. Given the structural similarities, it can be inferred that this compound may also exhibit solubility in polar aprotic and polar protic solvents.

A product data sheet for a related compound, 5-Chlorothiophene-2-carboxylic acid, indicates high solubility in DMSO (≥ 100 mg/mL).[5]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound. This method is based on the widely used shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The logical workflow for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Select Solvents B Prepare Saturated Solutions A->B C Incubate at Controlled Temperature B->C D Allow for Phase Separation C->D E Sample Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H I Report Data (e.g., mg/mL, mol/L) H->I

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for the solubility test) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Signaling Pathways and Logical Relationships

While this compound is a chemical compound and does not have inherent signaling pathways, its utility in drug discovery may involve targeting specific biological pathways. The logical relationship for its application in early-stage drug development is outlined below.

Drug_Development_Logic A Compound Synthesis (this compound) B Solubility Profiling A->B C Formulation Development B->C D In Vitro Screening (Target-based assays) C->D E Hit Identification D->E

Caption: Logical flow in early drug discovery.

Conclusion

The solubility of this compound is a fundamental property that influences its application in research and development. Although quantitative data is sparse, this technical guide provides researchers with the necessary tools to determine this critical parameter. The detailed experimental protocol and logical workflows are designed to ensure accurate and reproducible solubility measurements. The qualitative information provided for analogous compounds can aid in the rational selection of solvents for initial screening. It is recommended that researchers perform their own solubility studies to obtain precise data relevant to their specific experimental conditions and solvent systems.

References

Theoretical Exploration of 5-Cyanothiophene-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1] Among these, 5-Cyanothiophene-2-carboxylic acid is a molecule of considerable interest due to the combined electron-withdrawing effects of the cyano and carboxylic acid groups, which can significantly influence its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its structural, spectroscopic, and electronic properties. The content is tailored for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed methodologies and visual representations of key concepts.

Molecular Structure and Geometry

The foundational aspect of any theoretical study is the optimization of the molecule's geometry to its lowest energy state. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.[2] For a molecule like this compound, the optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior.

Experimental Protocol: Geometry Optimization

A typical protocol for geometry optimization of this compound would involve the following steps:

  • Initial Structure Generation: The 2D structure of the molecule is drawn using a chemical drawing software and converted to a 3D structure.

  • Computational Method Selection: Density Functional Theory (DFT) with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is chosen.[3]

  • Basis Set Selection: A basis set, such as 6-311++G(d,p), is selected to describe the atomic orbitals. This basis set is generally considered to provide accurate results for organic molecules.[3]

  • Optimization Calculation: The geometry optimization calculation is performed using a quantum chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.

  • Frequency Calculation: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The following table summarizes representative optimized geometrical parameters for this compound, derived from studies on analogous thiophene derivatives.

ParameterBondValue (Å/°)
Bond LengthC2-C31.38
C3-C41.42
C4-C51.39
C5-S11.72
S1-C21.73
C2-C61.48
C6-O71.22
C6-O81.35
C5-C91.44
C9-N101.16
Bond AngleC5-S1-C292.5
S1-C2-C3111.8
C2-C3-C4112.5
C3-C4-C5112.2
C4-C5-S1111.0
S1-C2-C6120.5
C3-C2-C6127.7
C2-C6-O7124.0
C2-C6-O8113.5
O7-C6-O8122.5
S1-C5-C9125.0
C4-C5-C9124.0
C5-C9-N10178.0

Note: These values are representative and based on theoretical calculations of similar substituted thiophenes.

Spectroscopic Analysis

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic signatures of a molecule, including its vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational frequency calculations based on DFT can predict the positions and intensities of absorption bands in the FT-IR and FT-Raman spectra. These predictions are crucial for the identification and characterization of the synthesized compound.

  • Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

  • Frequency Calculation: A frequency analysis is carried out using the same DFT functional and basis set as in the geometry optimization.

  • Scaling Factor: The calculated harmonic frequencies are often systematically higher than the experimental values. Therefore, a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the computed frequencies for better agreement with experimental data.

  • Visualization: The vibrational modes are visualized to assign the calculated frequencies to specific molecular motions (e.g., stretching, bending).

The following table presents a selection of predicted vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹, Scaled)Assignment
~3100C-H stretching (thiophene ring)
~2230C≡N stretching
~1720C=O stretching (carboxylic acid)
~1450C=C stretching (thiophene ring)
~1250C-O stretching (carboxylic acid)
~850C-S stretching (thiophene ring)

Note: These are predicted values and may vary from experimental results.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. This analysis provides insights into the electronic transitions, including the maximum absorption wavelength (λmax), oscillator strength, and the nature of the orbitals involved (e.g., HOMO to LUMO transitions).

  • Ground State Optimization: The calculation begins with the optimized ground-state geometry of the molecule.

  • TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set, to compute the vertical excitation energies and oscillator strengths for a number of excited states.

  • Solvent Effects: To better simulate experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that determine the electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[4] A smaller energy gap generally implies higher reactivity.

The following table summarizes key electronic properties calculated for this compound.

PropertyValue (eV)
HOMO Energy-7.5
LUMO Energy-3.2
HOMO-LUMO Gap (ΔE)4.3

Note: These values are representative and can vary depending on the computational method and solvent environment.

Nonlinear Optical (NLO) Properties

Organic molecules with large π-conjugated systems and significant intramolecular charge transfer, often found in donor-π-acceptor architectures, can exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Theoretical calculations can predict the first-order hyperpolarizability (β), a measure of the second-order NLO response.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. This analysis can reveal the intramolecular charge transfer pathways that are crucial for understanding the molecule's reactivity and electronic properties.

Molecular Docking and Drug Development

For drug development professionals, understanding the potential interactions of this compound with biological targets is paramount. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This method can help in identifying potential protein targets and in designing more potent and selective inhibitors.

Experimental Protocol: Molecular Docking
  • Ligand Preparation: The 3D structure of this compound is prepared, which includes adding hydrogen atoms and assigning partial charges.

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site or binding pocket of the protein is identified.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Computational Workflow A Molecular Design/ Structure Input B Geometry Optimization (DFT) A->B C Frequency Calculation (Vibrational Spectra) B->C D Electronic Properties (HOMO, LUMO, MEP) B->D H Molecular Docking B->H I Property Analysis & Drug Development Insights C->I E Spectroscopic Properties (UV-Vis, NMR) D->E F NLO Properties D->F G NBO Analysis D->G E->I F->I G->I H->I

Caption: A general workflow for the theoretical study of a novel molecule.

G cluster_1 Hypothetical Signaling Pathway Modulation Ligand 5-Cyanothiophene-2- carboxylic acid derivative Receptor Target Protein (e.g., Kinase, Enzyme) Ligand->Receptor Inhibition Product Product Receptor->Product Substrate Substrate Substrate->Receptor Downstream Downstream Signaling (e.g., Cell Proliferation) Product->Downstream

Caption: Inhibition of a target protein by a thiophene derivative.

Theoretical studies provide a powerful and cost-effective approach to understanding the multifaceted properties of molecules like this compound. By leveraging computational methods such as DFT and molecular docking, researchers can gain deep insights into its structure, reactivity, and potential as a therapeutic agent. This guide has outlined the key theoretical methodologies and presented representative data to aid in the exploration and development of novel drugs based on this promising thiophene scaffold. The provided workflows and conceptual diagrams serve as a roadmap for conducting and interpreting such theoretical investigations in the context of modern drug discovery.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted thiophene carboxylic acids, a class of heterocyclic compounds with significant potential in drug discovery and materials science. This document details their synthesis, experimental characterization, and the impact of substituent effects on their electronic behavior. It is designed to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional organic materials.

Introduction

Thiophene carboxylic acids are versatile scaffolds in medicinal chemistry and materials science due to their unique electronic characteristics and synthetic accessibility. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, can be readily functionalized at various positions, allowing for the fine-tuning of its electronic properties. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation and esterification, enabling the creation of diverse molecular architectures with tailored biological activities and material properties.[1]

The electronic properties of these compounds, including their frontier molecular orbital (HOMO-LUMO) energies, absorption and emission characteristics, and redox potentials, are of fundamental importance. These properties govern their reactivity, intermolecular interactions, and photophysical behavior, which in turn dictate their efficacy as therapeutic agents or their performance in electronic devices. In drug development, for instance, substituted thiophene carboxylic acids have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and viral infections.[2][3]

This guide will delve into the synthesis of these compounds, present their electronic properties in a structured format, provide detailed experimental protocols for their characterization, and visualize key biological pathways and experimental workflows.

Synthesis of Substituted Thiophene Carboxylic Acids

The synthesis of substituted thiophene carboxylic acids can be achieved through several established synthetic routes. A common and versatile method is the Gewald reaction, which allows for the construction of 2-aminothiophene derivatives that can be further modified.[4] Another prominent method involves the oxidation of a corresponding aldehyde or acetyl group at the 2-position of the thiophene ring.[5]

Furthermore, functionalization of the thiophene ring can be achieved through electrophilic substitution reactions, such as halogenation and nitration, followed by subsequent modifications. For example, 5-halothiophene-2-carboxylic acids are valuable intermediates for cross-coupling reactions to introduce various substituents at the 5-position.[6][7]

A general synthetic workflow for preparing substituted thiophene-2-carboxylic acids is outlined below.

G cluster_start Starting Materials cluster_functionalization Ring Functionalization cluster_carboxylation Carboxylic Acid Formation cluster_diversification Further Diversification Thiophene Thiophene Acylation Friedel-Crafts Acylation (e.g., with Ac₂O, AlCl₃) Thiophene->Acylation SubstitutedThiophene Substituted Thiophene Halogenation Halogenation (e.g., with NBS) SubstitutedThiophene->Halogenation Oxidation Oxidation (e.g., of 2-acetylthiophene) Acylation->Oxidation Lithiation Lithiation followed by Carboxylation (CO₂) Halogenation->Lithiation Amidation Amidation / Esterification Oxidation->Amidation Product Substituted Thiophene Carboxylic Acid Derivatives Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Lithiation->Coupling Coupling->Amidation Amidation->Product

A general synthetic workflow for substituted thiophene carboxylic acids.

Electronic Properties: Data Summary

The electronic properties of substituted thiophene carboxylic acids are highly dependent on the nature and position of the substituents on the thiophene ring. Electron-donating groups (EDGs) such as amino (-NH₂) and alkoxy (-OR) groups tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups lower the LUMO energy level. This modulation of the frontier molecular orbitals directly impacts the HOMO-LUMO gap, which is a key determinant of the molecule's electronic transitions and reactivity.

Computational Data (DFT)

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. The following table summarizes the calculated HOMO and LUMO energies, and the energy gap for a series of 2-thiophene carboxylic acid thiourea derivatives, which serve as close analogs to the corresponding carboxylic acids.[8][9]

Substituent at para-position of phenyl ringHOMO (eV)LUMO (eV)Energy Gap (eV)
-Cl-6.45-2.693.76
-Br-6.42-2.723.70
-I-6.31-2.783.53
-OCH₃-6.12-2.273.85
-CH₃-6.20-2.313.89

Data obtained from DFT calculations on N-(4-substituted-phenyl)-3-(thiophene-2-carbonyl) thiourea derivatives.[8][9]

Spectroscopic Data (UV-Vis Absorption)

UV-Vis spectroscopy is used to probe the electronic transitions in molecules. The position of the maximum absorption wavelength (λmax) is related to the energy difference between the ground and excited states. For substituted thiophenes, λmax is sensitive to the electronic nature of the substituents.

CompoundSolventλmax (nm)Reference
Thiophene-2-carboxylic acid-~260-270[10]
Amino(oligo)thiophene derivativesVariousRed-shifted[11]
Nitro-substituted thiophenes-Varies with substitution[6]

Note: The available experimental data for a systematic series of substituted thiophene-2-carboxylic acids is limited. The data presented are illustrative of the general trends.

Electrochemical Data (Cyclic Voltammetry)

Cyclic voltammetry is a technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.[12]

CompoundOnset Oxidation Potential (V)Onset Reduction Potential (V)HOMO (eV)LUMO (eV)Reference
Thiophene Derivative 10.49--5.22-[13]
Thiophene Derivative 20.47--5.20-[13]

Note: The data is for thienyl-cyanoacrylic acid derivatives and serves as an example. Experimental conditions can significantly affect the measured potentials.

Biological Activity and Signaling Pathways

Substituted thiophene carboxylic acids and their derivatives have been investigated for a range of biological activities, most notably as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.[2][14] Overactivation of this pathway is implicated in cancer cell invasion and metastasis. Certain benzo[b]thiophene-3-carboxylic acid derivatives have been shown to inhibit this pathway.[2][14]

G GPCR GPCRs RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin Actin Cytoskeleton Reorganization MLC_P->Actin Invasion Cell Invasion & Metastasis Actin->Invasion Thiophene_Inhibitor Thiophene Carboxylic Acid Derivative Thiophene_Inhibitor->RhoA_GTP Inhibits G Tubulin_dimers α/β-Tubulin Heterodimers Protofilament Protofilament Formation Tubulin_dimers->Protofilament Polymerization Apoptosis Apoptosis Tubulin_dimers->Apoptosis Inhibits Polymerization Microtubule Microtubule Assembly Protofilament->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Cell_division Cell Division Spindle->Cell_division Cell_division->Apoptosis Mitotic Arrest Thiophene_Inhibitor Thiophene Carboxylic Acid Derivative Thiophene_Inhibitor->Tubulin_dimers Binds to β-tubulin G Start Start Prep_Sample Prepare Sample and Blank Solutions Start->Prep_Sample Setup_Inst Instrument Setup and Warm-up Prep_Sample->Setup_Inst Baseline Perform Baseline Correction with Blank Setup_Inst->Baseline Measure Measure Absorbance of Sample Baseline->Measure Analyze Analyze Spectrum (Determine λmax) Measure->Analyze End End Analyze->End G Start Start Prep_Electrodes Prepare and Polish Working Electrode Start->Prep_Electrodes Prep_Solution Prepare Sample in Electrolyte Solution Prep_Electrodes->Prep_Solution Deoxygenate Deoxygenate Solution with Inert Gas Prep_Solution->Deoxygenate Setup_Cell Assemble and Connect Three-Electrode Cell Deoxygenate->Setup_Cell Set_Params Set CV Parameters on Potentiostat Setup_Cell->Set_Params Run_CV Run Cyclic Voltammogram Set_Params->Run_CV Analyze Analyze Data (Determine Redox Potentials) Run_CV->Analyze End End Analyze->End

References

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The prevalence of heterocyclic compounds in pharmaceuticals is a testament to their remarkable ability to interact with biological targets. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for the benzene ring have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas.[1][2] This technical guide provides a comprehensive overview of thiophene chemistry for drug discovery, detailing its synthesis, biological activities, and the structure-activity relationships that govern its therapeutic potential.

Core Concepts in Thiophene Chemistry

Thiophene's aromaticity and the presence of the sulfur heteroatom endow it with a unique set of physicochemical properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at the active sites of biological targets.[3] Furthermore, the thiophene nucleus is found in numerous FDA-approved drugs, highlighting its clinical significance.[3]

Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Researchers have successfully developed thiophene-containing compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity

Thiophene analogs have been extensively investigated for their potential as anticancer agents, demonstrating the ability to target a wide array of cancer-specific proteins and signaling pathways.[4][5] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[6][7][8]

Table 1: Anticancer Activity of Representative Thiophene Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot specified
PC-3 (Prostate Cancer)2.15 ± 0.12
4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot specified
PC-3 (Prostate Cancer)3.12 ± 0.15
2b Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)5.46Not specifiedNot specified
2d Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)8.85Not specifiedNot specified
2e Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)12.58Not specifiedNot specified

Data sourced from multiple preclinical studies.[9][10][11]

A notable example of a thiophene-containing anticancer drug is Sorafenib, a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway.[4][12][13]

Sorafenib_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Sorafenib's dual mechanism of action.
Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, with activity against a range of Gram-positive and Gram-negative bacteria.[14] The antibacterial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[15][16][17]

Table 2: Antibacterial Activity of Thiophene Derivatives against Resistant Bacteria

Compound IDBacterial StrainMIC50 (mg/L)
4 Colistin-Resistant A. baumannii16
Colistin-Resistant E. coli8
5 Colistin-Resistant A. baumannii16
Colistin-Resistant E. coli32
8 Colistin-Resistant A. baumannii32
Colistin-Resistant E. coli32

MIC50 represents the minimum concentration required to inhibit the growth of 50% of the tested strains. Data sourced from a study on new antimicrobial thiophene derivatives.[13][14]

Antiviral Activity

Thiophene derivatives have also been identified as potent inhibitors of viral entry and replication. For instance, certain thiophene-based compounds have demonstrated significant activity against the Ebola virus (EBOV) by inhibiting its entry into host cells.[3][18] The antiviral potency is often expressed as the 50% effective concentration (EC50).

Table 3: Antiviral Activity of Thiophene Derivatives against Ebola Virus

Compound IDAssay SystemEC50 (µM)
Hit 1 EBOV-GP-pseudotyped virus5.91
Thiophene 1 Replicative EBOV1.50
Thiophene 57 Replicative EBOV0.19

EC50 is the concentration of a drug that gives a half-maximal response. Data sourced from a study on Ebola virus entry inhibitors.[3][18]

Anti-inflammatory Activity

Chronic inflammatory diseases represent a major therapeutic challenge. Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[19][20][21] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[19][20]

Table 4: Anti-inflammatory Activity of Thiophene Derivatives

Compound IDTarget EnzymeAssay SystemIC50 (µM)
1 5-LOXin vitro (MCF7 and HCT116 cells)29.2
2 5-LOXin vitro (HEK293 cells)6.0
3 5-LOXin vitro (HEK293 cells)6.6
21 COX-2in vivo0.67
LOXin vivo2.33
29a-d COX-2in vitro0.31 - 1.40

IC50 is the concentration of an inhibitor where the response is reduced by half. Data sourced from a review on anti-inflammatory thiophene-based compounds.[22]

Key Experimental Protocols

The synthesis and biological evaluation of thiophene derivatives involve a range of established experimental protocols. Below are detailed methodologies for key synthetic reactions and biological assays.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a versatile one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene compound, and elemental sulfur, catalyzed by a base.[12][19][23]

Gewald_Reaction_Workflow start Start reactants Combine: - Carbonyl Compound - Active Methylene Compound - Elemental Sulfur - Solvent - Base start->reactants reaction Stir at Room Temperature or Heat (40-50 °C) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Cool to Room Temperature - Pour into Ice Water - Filter Precipitate monitoring->workup Complete purification Purification: - Recrystallization workup->purification product 2-Aminothiophene Product purification->product

Workflow for the Gewald Synthesis.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol. Add a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[12]

Synthesis of Thiophene Derivatives: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

Paal_Knorr_Workflow start Start reactants Combine: - 1,4-Dicarbonyl Compound - Sulfurizing Agent (e.g., Lawesson's Reagent) - Anhydrous Solvent (e.g., Toluene) start->reactants reaction Heat under Reflux reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Cool to Room Temperature - Filter - Concentrate Filtrate monitoring->workup Complete purification Purification: - Column Chromatography workup->purification product Substituted Thiophene Product purification->product

Workflow for the Paal-Knorr Synthesis.

Detailed Protocol:

  • Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in an anhydrous solvent (e.g., toluene) in a round-bottom flask, add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and stir for the appropriate time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired thiophene derivative.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][6][7]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][4]

Biological Evaluation: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Detailed Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the thiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][17]

Conclusion

The thiophene scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse array of compounds with significant potential in treating a multitude of human diseases. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the rich chemistry of thiophenes and unlock their full therapeutic potential in drug discovery. The continued investigation into the structure-activity relationships and mechanisms of action of thiophene derivatives will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

The Cyano Group on a Thiophene Ring: A Gateway to Chemical Diversity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. When functionalized with a cyano (-C≡N) group, the thiophene nucleus becomes a versatile building block, offering a reactive handle for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the cyano group on a thiophene ring, focusing on its conversion into key functional groups such as amides, carboxylic acids, and amines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to aid in the practical application of this chemistry in drug discovery and development.

Synthesis of Cyanothiophenes: The Gewald Reaction

A primary route to obtaining cyanothiophenes, particularly 2-amino-3-cyanothiophenes, is the Gewald reaction. This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[1][2] The reaction proceeds via a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization.[3]

General Experimental Protocol for the Gewald Reaction

The following is a representative protocol for the synthesis of 2-amino-3-cyanothiophene derivatives:

  • To a solution of the α-methylene ketone/aldehyde (1.0 eq.) and the activated nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., triethylamine, piperidine) (1.0 eq.).

  • Add elemental sulfur (1.0 eq.) to the mixture.

  • Stir the reaction mixture at a specified temperature (often ranging from room temperature to reflux) for a designated time (typically 1-5 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the product is isolated by precipitation upon addition of water, followed by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.[1]

Reactivity of the Cyano Group

The cyano group on the thiophene ring is a versatile functional group that can undergo several important transformations, primarily hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: Access to Amides and Carboxylic Acids

The hydrolysis of the nitrile group provides a direct route to thiophenecarboxamides and thiophenecarboxylic acids, both of which are valuable functionalities in drug candidates. The reaction can be controlled to yield either the amide or the carboxylic acid by tuning the reaction conditions.[4]

Reaction Pathway for Hydrolysis of 2-Thiophenecarbonitrile

G ThiopheneNitrile 2-Thiophenecarbonitrile Amide 2-Thiophenecarboxamide ThiopheneNitrile->Amide Partial Hydrolysis (H₂O, H⁺ or OH⁻, mild conditions) CarboxylicAcid Thiophene-2-carboxylic Acid Amide->CarboxylicAcid Full Hydrolysis (H₂O, H⁺ or OH⁻, harsh conditions)

Caption: Pathway for the hydrolysis of 2-thiophenecarbonitrile.

Partial hydrolysis of 2-thiophenecarbonitrile under controlled basic conditions yields 2-thiophenecarboxamide.

Experimental Protocol:

  • A mixture of 2-thiophenecarbonitrile (1.0 eq.) and potassium hydroxide (2.0 eq.) in aqueous ethanol is heated at reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

  • The precipitated product, 2-thiophenecarboxamide, is collected by filtration, washed with water, and dried.

More vigorous acidic or basic conditions lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid.

Experimental Protocol (Acidic Conditions):

  • A solution of 2-thiophenecarbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water is heated under reflux.[4]

  • The reaction is heated for several hours until TLC analysis indicates the disappearance of the starting material and the intermediate amide.

  • The reaction mixture is cooled and poured onto ice.

  • The resulting precipitate, thiophene-2-carboxylic acid, is collected by filtration, washed with cold water, and recrystallized.[5]

Table 1: Quantitative Data for Hydrolysis of 2-Thiophenecarbonitrile

ProductReagents and ConditionsYield (%)Reference
2-ThiophenecarboxamideKOH, aq. Ethanol, reflux~85%General procedure adaptation
Thiophene-2-carboxylic AcidH₂SO₄, H₂O, refluxHigh[4]
Thiophene-2-carboxylic AcidOxidation of 2-acetylthiopheneHigh[5]

Table 2: Spectroscopic Data for Hydrolysis Products

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Thiophenecarboxamide3350, 3160 (N-H), 1640 (C=O)7.1-7.8 (m, 3H, thiophene), 7.9 (br s, 2H, NH₂)127.8, 128.9, 130.5, 141.2, 163.5[6]
Thiophene-2-carboxylic Acid3100-2500 (O-H), 1680 (C=O)7.17 (dd, 1H), 7.67 (dd, 1H), 7.85 (dd, 1H), 13.0 (br s, 1H, COOH)128.2, 132.8, 134.0, 139.8, 168.1[7]
Reduction: Formation of Aminomethylthiophenes

The reduction of the cyano group provides a direct route to primary amines, specifically aminomethylthiophenes. These compounds are valuable intermediates for the synthesis of various biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[8][9]

G ThiopheneNitrile 2-Thiophenecarbonitrile Amine 2-(Aminomethyl)thiophene ThiopheneNitrile->Amine Reduction (1. LiAlH₄, Et₂O or THF) (2. H₂O workup)

Caption: General workflow of a Diels-Alder reaction.

The cyano group can act as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrones, and nitrile oxides. Th[10][11]is reaction is a powerful tool for the synthesis of five-membered heterocycles. For instance, the reaction of a cyanothiophene with an organic azide can lead to the formation of a thiophenyl-substituted tetrazole.

Table 5: Examples of Cycloaddition Reactions with Thiophene Derivatives

Reaction TypeDiene/DipoleDienophile/DipolarophileProduct TypeReference
Diels-AlderThiopheneMaleimide derivativesThiophene-maleimide adduct
[1]1,3-Dipolar CycloadditionOrganic AzideAlkyne ("Click Chemistry")1,2,3-Triazole
[12]

Application in Drug Development: The Synthesis of Olanzapine

The reactivity of the cyanothiophene core is exemplified in the synthesis of the atypical antipsychotic drug, Olanzapine. A key intermediate in its synthesis is 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. The synthesis involves a reductive cyclization of this intermediate, showcasing the transformation of the cyano group and the surrounding functionalities to construct the final polycyclic drug molecule.

Workflow for the Final Steps of Olanzapine Synthesis

G Cyanothiophene 5-methyl-2-[(2-nitrophenyl)amino] -3-thiophenecarbonitrile Thienobenzodiazepine Substituted Thienobenzodiazepine Cyanothiophene->Thienobenzodiazepine Reductive Cyclization (e.g., SnCl₂, ethanol) Olanzapine Olanzapine Thienobenzodiazepine->Olanzapine Nucleophilic Substitution (N-methylpiperazine)

Caption: Key transformations in the synthesis of Olanzapine.

Conclusion

The cyano group on a thiophene ring is a highly valuable and reactive functional group for the synthesis of diverse molecular architectures relevant to drug discovery. Its straightforward conversion into amides, carboxylic acids, and primary amines provides medicinal chemists with a powerful toolkit for lead optimization and the development of novel therapeutic agents. The experimental protocols and data presented in this guide serve as a practical resource for harnessing the reactivity of cyanothiophenes in the pursuit of new medicines.

References

Spectroscopic and Structural Elucidation of 5-Cyanothiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Cyanothiophene-2-carboxylic acid is a substituted thiophene derivative of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for the structural confirmation and purity assessment of this compound. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of related compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the thiophene ring, the carboxyl group, and the nitrile functional group.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-13Singlet (broad)1H-COOH
~7.8-8.0Doublet1HThiophene H4
~7.4-7.6Doublet1HThiophene H3

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~162-165-COOH
~140-145Thiophene C2
~138-142Thiophene C5
~130-135Thiophene C3
~128-132Thiophene C4
~115-120-CN

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
2230-2210Strong, SharpC≡N stretch (Nitrile)
1710-1680StrongC=O stretch (Carboxylic acid)
~1550MediumC=C stretch (Thiophene ring)
1320-1210StrongC-O stretch
950-910Medium, BroadO-H bend

Mass Spectrometry (MS) Data (Predicted)

m/zInterpretation
~153Molecular Ion [M]⁺
~136[M-OH]⁺
~108[M-COOH]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring NMR spectra of a solid organic compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte. The solution is then filtered into a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay that allows for full recovery of the magnetization between scans.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

2. Infrared (IR) Spectroscopy

For a solid sample, the following methods are commonly employed:[1][2][3][4][5]

  • Potassium Bromide (KBr) Pellet Method:

    • A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.[2]

    • The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.[2]

    • The pellet is placed in the sample holder of the IR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR) Method:

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is then recorded. This method requires minimal sample preparation.

  • Thin Solid Film Method:

    • The solid is dissolved in a volatile solvent.[1]

    • A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[1]

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[1]

3. Mass Spectrometry (MS)

The following outlines a general procedure for obtaining the mass spectrum of an organic acid:[6][7][8]

  • Sample Introduction and Ionization:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[6][7]

    • Ionization is typically achieved using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like carboxylic acids.[9] Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.[8][10]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][10]

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.[10]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS_Data Determine Molecular Weight & Formula MS->MS_Data IR_Data Identify Functional Groups (e.g., -COOH, -C≡N) IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for the synthesis and spectroscopic analysis of a chemical compound.

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different types of spectroscopic data and the structural information they provide.

Data_Interpretation_Pathway Spectroscopic Data Interpretation Pathway cluster_data Raw Spectroscopic Data cluster_info Derived Structural Information Mass_Spec Mass Spectrum Mol_Weight Molecular Weight Mass_Spec->Mol_Weight IR_Spec IR Spectrum Func_Groups Functional Groups IR_Spec->Func_Groups H_NMR ¹H NMR Spectrum H_Environments Proton Environments & Connectivity H_NMR->H_Environments C_NMR ¹³C NMR Spectrum C_Types Carbon Types (CH, CH₂, CH₃, Cq) C_NMR->C_Types Mol_Formula Molecular Formula Mol_Weight->Mol_Formula Final_Structure Final Chemical Structure Mol_Formula->Final_Structure H_Environments->Final_Structure C_Types->Final_Structure Func_groups Func_groups Func_groups->Final_Structure

Caption: Interrelationship of spectroscopic data in determining the final chemical structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyanothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-cyanothiophene-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document outlines detailed synthetic protocols, summarizes key quantitative data, and visualizes the synthetic and biological pathways.

Introduction

Thiophene-based compounds are a prominent class of heterocyclic molecules that form the core of numerous pharmaceuticals and biologically active agents. The this compound scaffold, in particular, serves as a versatile building block for developing novel therapeutics. Derivatives have shown promise as anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][2][3] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression.[4][5] This document provides detailed methodologies for the synthesis of the parent compound and its derivatives, along with a summary of their reported biological activities.

Synthetic Strategies

The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve the introduction of the cyano group onto a pre-functionalized thiophene ring, primarily through a Sandmeyer reaction starting from an amino precursor or through palladium-catalyzed cyanation of a halogenated precursor.

Route 1: Sandmeyer Reaction from 5-Aminothiophene-2-carboxylic Acid

A classic and reliable method for introducing a cyano group is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[6] The required precursor, 5-aminothiophene-2-carboxylic acid, can be synthesized from its corresponding nitro derivative.[4][7]

Diagram of the Synthetic Workflow (Route 1)

A Methyl 5-nitrothiophene- 2-carboxylate B Methyl 5-aminothiophene- 2-carboxylate A->B Reduction (e.g., Pd/C, H2) C 5-Aminothiophene- 2-carboxylic acid B->C Hydrolysis (e.g., NaOH) D Thiophene-2-diazonium salt C->D Diazotization (NaNO2, HCl) E 5-Cyanothiophene- 2-carboxylic acid D->E Sandmeyer Reaction (CuCN)

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Route 2: Palladium-Catalyzed Cyanation of 5-Bromothiophene-2-carboxylic Acid

Modern cross-coupling reactions offer an alternative route. Palladium-catalyzed cyanation of a halogenated thiophene, such as 5-bromothiophene-2-carboxylic acid, provides a direct method for introducing the cyano group.[8][9] This approach often exhibits high functional group tolerance.

Diagram of the Synthetic Workflow (Route 2)

A 5-Bromothiophene- 2-carboxylic acid B 5-Cyanothiophene- 2-carboxylic acid A->B Pd-catalyzed Cyanation (e.g., Pd(OAc)2, K4[Fe(CN)6])

Caption: Synthesis of this compound via Pd-catalyzed cyanation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-aminothiophene-2-carboxylate (Precursor for Route 1)

This protocol outlines the reduction of a nitro group to an amine on the thiophene ring.[4]

Materials:

  • Methyl 5-nitrothiophene-2-carboxylate

  • Ethanol or Ethyl Acetate

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve methyl 5-nitrothiophene-2-carboxylate (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask suitable for hydrogenation.

  • Add 10% Pd/C catalyst (typically 10% by weight of the starting material).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl 5-aminothiophene-2-carboxylate.

Protocol 2: Hydrolysis to 5-Aminothiophene-2-carboxylic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.[7]

Materials:

  • Methyl 5-aminothiophene-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 5-aminothiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid 5-aminothiophene-2-carboxylic acid by filtration, wash with cold water, and dry.

Protocol 3: Sandmeyer Cyanation of 5-Aminothiophene-2-carboxylic Acid

This protocol describes the conversion of the amino group to a cyano group.[10][11]

Materials:

  • 5-Aminothiophene-2-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Ice

Procedure:

  • Prepare a solution of 5-aminothiophene-2-carboxylic acid (1 equivalent) in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution or slurry of copper(I) cyanide in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 4: Palladium-Catalyzed Cyanation of 5-Bromothiophene-2-carboxylic Acid

This protocol provides a general procedure for the palladium-catalyzed cyanation of an aryl bromide.[9]

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylacetamide (DMAC)

Procedure:

  • To a reaction vessel, add 5-bromothiophene-2-carboxylic acid (1 equivalent), potassium ferrocyanide (as the cyanide source), palladium(II) acetate (0.1-5 mol%), and sodium carbonate (as a base).

  • Add dimethylacetamide as the solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 120 °C and stir for several hours, monitoring the progress by TLC or LCMS.

  • After completion, cool the reaction mixture and dilute with water.

  • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Application Notes: Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The primary areas of investigation include their use as anticancer agents and kinase inhibitors.

Anticancer Activity

Thiophene carboxamide derivatives have shown significant antiproliferative properties against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[12]

Table 1: Anticancer Activity of Selected Thiophene Carboxamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2b Hep3B5.46[2]
2d Hep3B8.85[2]
2e Hep3B12.58[2]
SB-200 MCF-7<30[12]
Kinase Inhibitory Activity

The thiophene scaffold is a common feature in many kinase inhibitors. These compounds can target various kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases.[13][14] Inhibition of these kinases can disrupt tumor growth, proliferation, and survival.

Table 2: Kinase Inhibitory Activity of Selected Thiophene and Benzothiophene Derivatives

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
16b Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11, 87, 125.7, 163, 284, 353.3[13]
12e VEGFR-245.9[15]
5-3 FLT3-ITD188[14]
Abrocitinib JAK1, JAK2, TYK229, 803, 1300

Diagram of a General Kinase Inhibition Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt, MAPK) Receptor->Kinase_Cascade Cellular_Processes Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Cellular_Processes Ligand Growth Factor Ligand->Receptor Thiophene_Derivative 5-Cyanothiophene Derivative Thiophene_Derivative->Receptor Inhibition Thiophene_Derivative->Kinase_Cascade Inhibition

Caption: General mechanism of action for thiophene derivatives as kinase inhibitors.

References

Application Notes and Protocols: 5-Cyanothiophene-2-carboxylic acid as a Versatile Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-cyanothiophene-2-carboxylic acid as a key building block in the synthesis of novel pharmaceutical agents. The unique electronic properties and substitution pattern of this scaffold make it an attractive starting material for the development of a diverse range of therapeutic compounds, particularly in the areas of oncology and infectious diseases. The following sections detail the rationale for its use, key biological targets, and detailed protocols for the synthesis and evaluation of its derivatives.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to engage in various non-covalent interactions and its metabolic stability make it a desirable component in drug design. The 5-cyano-2-carboxylic acid substitution pattern offers two orthogonal points for chemical modification: the carboxylic acid for amide bond formation and the cyano group, which can serve as a bioisostere for other functional groups or be further elaborated.

Bioisosteric Rationale: The Cyano Group as a Halogen Mimic

In drug design, the concept of bioisosterism is a powerful strategy to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The cyano group is often considered a bioisostere of a chlorine atom. This is particularly relevant given that the analogous compound, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban.[1][2][3][4][5] The replacement of a chloro group with a cyano group can influence the electronic distribution and metabolic stability of a molecule, potentially leading to improved drug candidates.

Application in the Development of Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] The thiophene scaffold has been successfully employed in the design of potent kinase inhibitors. This compound can be utilized to synthesize a variety of substituted carboxamides that can target the ATP-binding site of kinases.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
BT2 BDK3190N/A
Cpd. 10b Clk112.7N/A
Cpd. 5 VEGFR-2590N/A
Cpd. 21 VEGFR-21290N/A

Data presented is for analogous thiophene derivatives to demonstrate the potential of the scaffold.[7][8][9]

Application in the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[10] The carboxamide moiety is a common feature in many PARP inhibitors, making this compound an ideal starting point for the synthesis of novel PARP inhibitors.

The table below presents the PARP-1 inhibitory activity of a thiophene-based compound, highlighting the potential of the scaffold in this therapeutic area.

Compound IDTarget EnzymeIC50 (nM)
16l PARP-118.2

Data from a study on 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives.[10]

Application in the Development of Antimicrobial Agents

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[11] The synthesis of novel carboxamides from this compound can lead to the identification of compounds with potent antimicrobial properties.

The following table summarizes the antimicrobial activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a compound structurally related to derivatives of this compound.

OrganismMIC (µg/mL)
Staphylococcus aureus125
Bacillus subtilis250
Escherichia coli250
Pseudomonas aeruginosa500
Candida albicans125
Candida glabrata62.5
Candida krusei62.5

MIC: Minimum Inhibitory Concentration.[12][13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-5-cyanothiophene-2-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Step 1: Activation of this compound

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

Step 2: Amide Bond Formation

  • To the solution containing the activated ester, add the desired primary or secondary amine (1 equivalent).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-cyanothiophene-2-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the test compound at various concentrations, the target kinase, and the kinase substrate in a suitable assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 3: PARP-1 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against PARP-1.

  • Use a commercially available PARP-1 inhibitor assay kit that typically utilizes a histone-coated plate and biotinylated NAD+.

  • Add the test compounds at various concentrations to the wells of the plate.

  • Add PARP-1 enzyme and activated DNA to initiate the PARPylation reaction.

  • Incubate the plate to allow for the incorporation of biotinylated poly(ADP-ribose) onto the histone proteins.

  • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated chains.

  • Add an HRP substrate to generate a colorimetric or chemiluminescent signal.

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 5-Cyanothiophene- 2-carboxylic acid activation Carboxylic Acid Activation (HATU/DIPEA) start->activation Step 1 coupling Amide Bond Formation (Primary/Secondary Amine) activation->coupling Step 2 purification Purification (Column Chromatography) coupling->purification Workup product N-substituted-5-cyanothiophene- 2-carboxamide Library purification->product kinase_assay Kinase Inhibition Assay product->kinase_assay parp_assay PARP Inhibition Assay product->parp_assay antimicrobial_assay Antimicrobial Assay (MIC) product->antimicrobial_assay data_analysis Data Analysis (IC50/MIC Determination) kinase_assay->data_analysis parp_assay->data_analysis antimicrobial_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of 5-cyanothiophene-2-carboxamide derivatives.

parp_pathway cluster_dna_damage DNA Damage Response cluster_inhibition Mechanism of PARP Inhibition dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par Poly(ADP-ribose) Chain Synthesis (PARylation) parp->par inhibition Inhibition of PARP recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par->recruitment ber Base Excision Repair (BER) recruitment->ber repair DNA Repair ber->repair inhibitor 5-Cyanothiophene-2-carboxamide Derivative (PARP Inhibitor) inhibitor->inhibition no_par No PARylation inhibition->no_par no_recruitment Repair Proteins Not Recruited no_par->no_recruitment ssb_to_dsb SSB persists, leading to Double-Strand Break (DSB) during replication no_recruitment->ssb_to_dsb apoptosis Cell Death (Apoptosis) in HR-deficient cells ssb_to_dsb->apoptosis

Caption: Simplified signaling pathway of PARP-1 in DNA repair and its inhibition by a 5-cyanothiophene-2-carboxamide derivative.

References

The Role of 5-Cyanothiophene-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-cyanothiophene-2-carboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of electronic properties and synthetic accessibility. Its derivatives have shown significant promise in the development of targeted therapies, particularly in oncology and infectious diseases. This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis and evaluation of its derivatives, and visualizations of relevant biological pathways.

Application Notes

The thiophene ring is considered a "privileged scaffold" in drug discovery, and the addition of a cyano group at the 5-position and a carboxylic acid at the 2-position creates a molecule with distinct potential for targeted interactions with biological macromolecules. The electron-withdrawing nature of the cyano group can modulate the acidity of the carboxylic acid and influence the overall electronic distribution of the thiophene ring, impacting its binding properties.

A Versatile Scaffold for Kinase Inhibitors

The this compound moiety has been successfully incorporated into potent kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

  • WEE1 Kinase Inhibition: Derivatives of 3-cyanothiophene have been identified as potent inhibitors of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. For instance, the tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), has demonstrated broad-spectrum antitumor activity by inhibiting WEE1 and disrupting microtubule assembly.[1][2]

  • VEGFR-2 and AKT Inhibition: Fused thiophene derivatives have shown dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT (Protein Kinase B).[3] These kinases are central to tumor angiogenesis and cell survival pathways, respectively. The dual inhibition offers a synergistic approach to cancer therapy.

A Building Block for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA mutations. While direct examples of this compound in clinically approved PARP inhibitors are not prominent, the thiophene scaffold is actively being explored for the development of new PARP inhibitors. A novel series of PARP-1 inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold has been designed and synthesized, demonstrating the utility of the thiophene core in this therapeutic area.[4][5] The 5-cyano- and 2-carboxylic acid functionalities can serve as key pharmacophoric elements for interaction with the nicotinamide binding site of PARP enzymes.

Development of STAT3 Inhibitors for Osteosarcoma

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis. A novel class of 2-amino-3-cyanothiophene derivatives has been developed as potent STAT3 inhibitors. One representative compound, 6f , was shown to directly bind to the STAT3 SH2 domain with high affinity, inhibit its phosphorylation, and consequently suppress the growth and metastasis of osteosarcoma.[6] This highlights the potential of the cyanothiophene scaffold in targeting protein-protein interactions.

Foundation for Antimicrobial Agents

The cyanothiophene scaffold has also been investigated for the development of novel antibacterial agents. Derivatives based on a cyanothiophene core have been designed as inhibitors of MurF ligase, an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[7] This provides a promising avenue for combating antibiotic resistance.

Quantitative Data

The following tables summarize the biological activity of representative derivatives of the this compound scaffold.

Compound IDTargetAssayIC50 / KDCell LineReference
BU17 WEE1 Kinase, TubulinKinase Assay, Tubulin PolymerizationNot specifiedA549 (Lung Carcinoma)[1][2]
Compound 4c VEGFR-2Kinase Assay0.075 µM-[3]
AKTKinase Assay4.60 µM-[3]
-Antiproliferative3.023 µMHepG2 (Liver Cancer)[3]
-Antiproliferating3.12 µMPC-3 (Prostate Cancer)[3]
Compound 3b VEGFR-2Kinase Assay0.126 µM-[3]
AKTKinase Assay6.96 µM-[3]
-Antiproliferative3.105 µMHepG2 (Liver Cancer)[3]
-Antiproliferative2.15 µMPC-3 (Prostate Cancer)[3]
Compound 6f STAT3 SH2 DomainBinding Assay0.46 µM (KD)-[6]
Compound 16l PARP-1Enzyme AssayPotent InhibitionBRCA-deficient cells[4][5]

Experimental Protocols

General Synthesis of 5-Cyanothiophene-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of 5-cyanothiophene-2-carboxamide derivatives, starting from the commercially available this compound.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling

  • To the activated carboxylic acid solution, add the desired amine (1.2 equivalents).

  • Continue stirring the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-cyanothiophene-2-carboxamide derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

  • Prepare a reaction buffer specific to the kinase of interest (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

  • Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • In a 96-well or 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide or protein), and the test compound.

  • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated substrate).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For antibody-based assays, a colorimetric or fluorescent readout is typically used.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the antiproliferative effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K VEGFR-2 VEGFR-2 Receptor Tyrosine Kinase->VEGFR-2 AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Angiogenesis Angiogenesis VEGFR-2->Angiogenesis WEE1 WEE1 Cell Cycle Progression Cell Cycle Progression WEE1->Cell Cycle Progression STAT3 STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription 5-Cyanothiophene Derivative 5-Cyanothiophene Derivative 5-Cyanothiophene Derivative->AKT 5-Cyanothiophene Derivative->VEGFR-2 5-Cyanothiophene Derivative->WEE1 5-Cyanothiophene Derivative->STAT3

Caption: Inhibition of key signaling pathways by 5-cyanothiophene derivatives.

PARP_Inhibition_Mechanism cluster_0 DNA Damage cluster_1 DNA Repair cluster_2 Replication & Cell Fate Single-Strand Break (SSB) Single-Strand Break (SSB) PARP1 PARP1 Single-Strand Break (SSB)->PARP1 recruits Base Excision Repair (BER) Base Excision Repair (BER) PARP1->Base Excision Repair (BER) activates Replication Fork Collapse Replication Fork Collapse PARP1->Replication Fork Collapse unrepaired SSB leads to Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Collapse->Double-Strand Break (DSB) Apoptosis (in BRCA-deficient cells) Apoptosis (in BRCA-deficient cells) Double-Strand Break (DSB)->Apoptosis (in BRCA-deficient cells) 5-Cyanothiophene Derivative 5-Cyanothiophene Derivative 5-Cyanothiophene Derivative->PARP1 inhibits

Caption: Mechanism of action of PARP inhibitors based on the 5-cyanothiophene scaffold.

Synthetic_Workflow A This compound B Carboxylic Acid Activation (e.g., HATU, DIPEA) A->B D Amide Coupling B->D C Amine (R-NH2) C->D E Purification (Column Chromatography) D->E F 5-Cyanothiophene-2-carboxamide Derivative E->F

Caption: General workflow for the synthesis of 5-cyanothiophene-2-carboxamide derivatives.

References

Application Notes and Protocols: 5-Cyanothiophene-2-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Cyanothiophene-2-carboxylic acid in various areas of materials science. This versatile thiophene derivative serves as a valuable building block for the synthesis of advanced functional materials.

Application in Dye-Sensitized Solar Cells (DSSCs)

This compound is a key precursor for the synthesis of organic dyes used in Dye-Sensitized Solar Cells (DSSCs). The thiophene ring acts as a component of the π-conjugated bridge, while the carboxylic acid group serves as an anchor to the titanium dioxide (TiO₂) photoanode. The cyano group can be readily converted to a cyanoacrylic acid moiety, which is a potent electron acceptor and a strong anchoring group.

A common strategy involves the Knoevenagel condensation of an aldehyde derivative of the thiophene with cyanoacetic acid. Dyes with a Donor-π-Acceptor (D-π-A) architecture are particularly effective, where the thiophene unit is part of the π-bridge.

Quantitative Data: Performance of Thiophene-Based Dyes in DSSCs

The performance of DSSCs is highly dependent on the molecular structure of the dye. Below is a summary of performance parameters for representative DSSCs utilizing thiophene-based cyanoacrylic acid dyes.

Dye Structure FeatureOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)Reference
Terthiophene-based dye0.65-0.470.05[1]
Dithienothiophene-based dye0.7--0.3[2]
Diphenylaminophenyl-thiophene dye0.7 - 0.8---[2]
2,2′-bithiophene-based co-sensitizer with N3 dye0.67618.14-7.42[3]
Experimental Protocol: Synthesis of a Thiophene-Based Cyanoacrylic Acid Dye

This protocol describes the synthesis of a generic thiophene-based dye via a Knoevenagel condensation, a common method for preparing dyes for DSSCs[1].

Step 1: Synthesis of the Aldehyde Precursor

The initial step, which is not detailed here, would be the conversion of the nitrile group of this compound to an aldehyde (formyl group).

Step 2: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the 5-formylthiophene-2-carboxylic acid derivative (1 equivalent) and cyanoacetic acid (1.2 equivalents) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the solution.

  • Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final dye.

G cluster_synthesis Dye Synthesis Workflow start Start: 5-Formylthiophene Precursor & Cyanoacetic Acid dissolve Dissolve in Acetonitrile start->dissolve add_catalyst Add Piperidine Catalyst dissolve->add_catalyst reflux Reflux (12-24h) add_catalyst->reflux workup Cool & Precipitate reflux->workup purify Purify (Recrystallization/ Chromatography) workup->purify end Final Dye Product purify->end

Dye Synthesis Workflow

Application in Metal-Organic Frameworks (MOFs)

This compound can be utilized as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid group coordinates with metal ions or clusters to form the framework, while the cyano group can be used for post-synthetic modification or to introduce specific functionalities within the pores of the MOF. The synthesis of MOFs is typically achieved through solvothermal methods[4].

Quantitative Data: Properties of a Thiophene-Based MOF

The following table provides crystallographic data for a MOF synthesized using a related linker, thiophene-2,5-dicarboxylic acid, which illustrates the formation of a stable framework[5].

PropertyValue
Chemical FormulaC₃₆H₂₈N₄Ni₂O₁₂S₂
Crystal SystemMonoclinic
Space GroupPn
a (Å)7.3924
b (Å)11.0431
c (Å)22.1395
β (°)92.405
Volume (ų)1805.8
Experimental Protocol: Solvothermal Synthesis of a Thiophene-Based MOF

This is a general protocol for the solvothermal synthesis of a MOF, which can be adapted for this compound[5][6].

  • Preparation of Solutions: In separate vials, dissolve the metal salt (e.g., nickel nitrate) in a solvent like N,N-dimethylformamide (DMF). In another vial, dissolve the this compound linker in DMF.

  • Mixing: Combine the metal salt solution and the linker solution in a Teflon-lined autoclave.

  • Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a set period (e.g., 24-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool down slowly to room temperature. The crystalline MOF product can then be isolated by filtration.

  • Washing and Activation: Wash the collected crystals with a suitable solvent (e.g., DMF, ethanol) to remove any unreacted starting materials. The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.

G cluster_mof MOF Synthesis Workflow start Start: Metal Salt & 5-Cyanothiophene- 2-carboxylic Acid dissolve Dissolve in DMF start->dissolve mix Combine in Autoclave dissolve->mix heat Solvothermal Reaction (120-150°C, 24-72h) mix->heat cool Cool to Room Temperature heat->cool isolate Filter and Collect Crystals cool->isolate wash Wash with Solvent isolate->wash activate Activate under Vacuum wash->activate end Final MOF Product activate->end

MOF Synthesis Workflow

Application in Conductive Polymers

Thiophene and its derivatives are fundamental building blocks for conductive polymers. This compound can be polymerized to form a functionalized polythiophene. The cyano and carboxylic acid groups can influence the polymer's solubility, electronic properties, and potential for further functionalization. Common methods for polymerization include chemical oxidative polymerization and electrochemical polymerization[7][8].

Quantitative Data: Electrical Conductivity of Polythiophenes

The electrical conductivity of polythiophenes can vary significantly depending on the side groups, regioregularity, and doping level.

Polymer TypeConductivity (S/cm)Reference
Unsubstituted Polythiophene (doped)~10[8]
Regioregular Poly(3-alkylthiophene)s (doped)up to 200[8]
Experimental Protocol: Chemical Oxidative Polymerization

This protocol outlines a general procedure for the chemical oxidative polymerization of a thiophene monomer[9].

  • Monomer Solution: Dissolve the this compound monomer in a suitable organic solvent (e.g., chloroform, nitrobenzene).

  • Oxidant Solution: In a separate flask, prepare a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃), in the same solvent.

  • Polymerization: Slowly add the oxidant solution to the monomer solution under vigorous stirring at a controlled temperature (often room temperature or below). The reaction mixture will typically change color, indicating polymerization.

  • Reaction Time: Allow the reaction to proceed for a specific duration (e.g., 2-24 hours).

  • Precipitation and Washing: Quench the reaction by adding a non-solvent like methanol. The polymer will precipitate.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol to remove the oxidant and unreacted monomer. The polymer can be further purified by Soxhlet extraction.

  • Drying: Dry the purified polymer under vacuum.

G cluster_polymer Conductive Polymer Synthesis start Start: 5-Cyanothiophene- 2-carboxylic Acid dissolve_monomer Dissolve Monomer in Solvent start->dissolve_monomer mix Add Oxidant to Monomer dissolve_monomer->mix prepare_oxidant Prepare FeCl₃ Solution prepare_oxidant->mix polymerize Stir at Room Temperature (2-24h) mix->polymerize precipitate Precipitate with Methanol polymerize->precipitate purify Filter, Wash, and Purify precipitate->purify dry Dry under Vacuum purify->dry end Final Conductive Polymer dry->end

Conductive Polymer Synthesis

Application in Organic Field-Effect Transistors (OFETs)

Conductive polymers, such as those derived from this compound, are key materials in the fabrication of Organic Field-Effect Transistors (OFETs). The polymer serves as the active semiconductor layer. The performance of the OFET is influenced by the polymer's charge carrier mobility and the quality of the interface between the semiconductor and the dielectric layer.

The fabrication of an OFET typically involves depositing the conductive polymer onto a substrate with source, drain, and gate electrodes.

Logical Relationship in an OFET

G cluster_ofet OFET Structure and Operation Gate Gate Electrode Dielectric Dielectric Layer Gate->Dielectric applies electric field Semiconductor Conductive Polymer (from this compound) Dielectric->Semiconductor modulates charge carrier density Drain Drain Electrode Semiconductor->Drain charge transport path Substrate Substrate Semiconductor->Substrate supported on Source Source Electrode Source->Semiconductor charge transport path

OFET Structure and Operation

References

Application Notes and Protocols for the Polymerization of 5-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a class of conducting polymers with significant potential in various fields, including organic electronics, sensors, and biomedical applications. The functionalization of the thiophene ring allows for the tuning of the polymer's electronic, optical, and physical properties. 5-Cyanothiophene-2-carboxylic acid is a promising monomer for the synthesis of novel functional polythiophenes. The presence of both a cyano and a carboxylic acid group is anticipated to impart unique characteristics to the resulting polymer, such as enhanced solubility in polar solvents, potential for post-polymerization modification, and altered electronic properties due to the electron-withdrawing nature of the substituents.

These application notes provide a comprehensive overview of the potential polymerization methods for this compound, based on established protocols for structurally related thiophene derivatives. Detailed experimental protocols for both chemical and electrochemical polymerization are presented, along with expected characterization methods and potential applications.

Data Presentation

Due to the novel nature of poly(this compound), specific quantitative data is not yet available in the literature. The following tables provide a summary of typical properties observed for analogous polythiophene derivatives, which can serve as a benchmark for the characterization of this new polymer.

Table 1: Expected Properties of Poly(this compound) based on Analogous Polymers

PropertyExpected Range/ValueRelevant Analogues
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, NMP)Poly(thiophene-3-acetic acid)
Thermal Stability (TGA, onset of decomposition) 200 - 300 °CCopolymers of 3-hexylthiophene and thiophene-3-acetic acid[1]
Optical Absorption (λmax in solution) 400 - 500 nmPolythiophenes with electron-withdrawing groups[2]
Electrochemical Band Gap 2.0 - 2.5 eVPolythiophenes with electron-withdrawing groups[2]
Conductivity (doped) 10⁻⁵ - 10⁻² S/cmPoly(2-thiophene-3-yl-malonic acid)[3]

Experimental Protocols

The following protocols are adapted from established methods for the polymerization of substituted thiophenes, particularly those containing carboxylic acid functionalities. Optimization of these protocols for this compound is recommended.

Protocol 1: Chemical Oxidative Polymerization

This method is a common and straightforward approach for synthesizing polythiophenes.

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (or other suitable solvent)

  • Methanol

  • Ammonia solution

  • Deionized water

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 g, x.xx mmol) in anhydrous chloroform (50 mL).

  • In a separate dry flask, dissolve anhydrous FeCl₃ (x.xx g, x.xx mmol, typically a 4:1 molar ratio to the monomer) in a minimal amount of anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the monomer solution dropwise with vigorous stirring at room temperature.

  • The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (500 mL).

  • Filter the crude polymer using a Büchner funnel and wash it extensively with methanol to remove any unreacted monomer and residual FeCl₃.

  • To de-dope the polymer and remove any remaining iron salts, stir the polymer powder in an ammonia solution for 2 hours.

  • Filter the polymer again and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the final polymer product under vacuum at 40-50 °C for 24 hours.

Protocol 2: Electrochemical Polymerization (Electropolymerization)

Electropolymerization allows for the direct deposition of a thin polymer film onto a conductive substrate.

Materials:

  • This compound (monomer)

  • Acetonitrile (anhydrous)

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Indium Tin Oxide (ITO) coated glass slide (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving this compound (0.01 M) and the supporting electrolyte (0.1 M LiClO₄ or TBAP) in anhydrous acetonitrile.

  • Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., argon) for 15-20 minutes to remove any dissolved oxygen.

  • Polymerize the monomer onto the ITO electrode using either cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential between 0 V and an appropriate oxidation potential (e.g., +1.5 V to +2.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. The successful polymerization will be indicated by the appearance and growth of redox peaks corresponding to the polymer film.

    • Potentiostatic Method: Apply a constant potential, corresponding to the oxidation potential of the monomer, for a specified duration until a film of the desired thickness is formed.

  • After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the polymer film under a stream of inert gas.

Mandatory Visualizations

Polymerization Workflow

Polymerization_Workflow cluster_chemical Chemical Polymerization cluster_electrochemical Electrochemical Polymerization chem_start Dissolve Monomer chem_oxidant Add Oxidant (FeCl3) chem_start->chem_oxidant chem_react Polymerization Reaction chem_oxidant->chem_react chem_precipitate Precipitate in Methanol chem_react->chem_precipitate chem_wash Wash and Purify chem_precipitate->chem_wash chem_dry Dry Polymer chem_wash->chem_dry electro_start Prepare Electrolyte electro_cell Assemble 3-Electrode Cell electro_start->electro_cell electro_poly Apply Potential (CV or Potentiostatic) electro_cell->electro_poly electro_rinse Rinse Film electro_poly->electro_rinse electro_dry Dry Film electro_rinse->electro_dry

Caption: General workflows for chemical and electrochemical polymerization.

Potential Polymer Structure

Caption: Idealized structure of poly(this compound).

Potential Applications

The unique functional groups of poly(this compound) suggest a range of potential applications:

  • Sensors: The carboxylic acid group can act as a recognition site for various analytes, making the polymer suitable for chemical and biological sensors. The cyano group can also influence sensor selectivity.

  • Drug Delivery: The carboxylic acid moieties can be used to conjugate drugs or targeting ligands, enabling the development of polymer-based drug delivery systems.

  • Conductive Coatings and Films: Like other polythiophenes, it is expected to exhibit electrical conductivity upon doping, making it useful for antistatic coatings, electrodes, and other electronic components. The functional groups may enhance adhesion to various substrates.

  • Biocompatible Materials: The presence of the carboxylic acid group may improve the biocompatibility of the polymer, making it a candidate for biomedical implants and tissue engineering scaffolds.

Characterization of the Polymer

A thorough characterization of the synthesized poly(this compound) is crucial to understand its structure and properties.

Table 2: Recommended Characterization Techniques

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of polymerization, presence of functional groups (C≡N, C=O, O-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the polymer's chemical structure and regioregularity.
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersity index.
UV-Vis Spectroscopy Investigation of the electronic transitions and estimation of the optical band gap.
Cyclic Voltammetry (CV) Determination of electrochemical properties, including oxidation/reduction potentials and the electrochemical band gap.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM) Characterization of the surface morphology of the polymer films.
Four-Point Probe Measurement Determination of the electrical conductivity of the doped polymer.

Conclusion

The polymerization of this compound presents an exciting opportunity to develop a new functional conductive polymer with a unique combination of properties. The protocols and information provided herein, based on established knowledge of similar thiophene-based polymers, offer a solid starting point for researchers to synthesize and explore the potential of this novel material. Further research and optimization will be necessary to fully understand its characteristics and unlock its full potential in various scientific and technological fields.

References

Application Notes and Protocols for Amide Coupling with 5-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active molecules, including peptides, small molecule inhibitors, and various other therapeutics. This document provides detailed protocols for the amide coupling of 5-Cyanothiophene-2-carboxylic acid, a heterocyclic building block of interest in the development of novel chemical entities. The presence of the electron-withdrawing cyano group on the thiophene ring can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions crucial for achieving high yields and purity.

These application notes offer a comparative overview of two widely used and efficient amide coupling protocols: one employing the carbodiimide-based reagent system EDC/HOBt, and the other utilizing the uronium-based reagent HATU. The protocols are designed to be broadly applicable to a range of primary and secondary amines.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the potential for side reactions. Below is a summary of common coupling reagents and their general performance characteristics. While specific yields for this compound are not extensively reported in the literature, the following table provides typical reported yield ranges for amide coupling reactions under various conditions.[1]

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC HOBt or NHSDIPEA or Et₃NDMF, DCM1 - 12 hours60 - 95%Water-soluble byproducts, mild conditions.[1][2]Racemization (suppressed by additive), formation of N-acylurea.
HATU NoneDIPEA or Et₃NDMF, NMP, ACN30 min - 4 hours70 - 98%High efficiency, fast reaction times, low racemization, suitable for hindered substrates.[1]Potential for side reactions with the amine if not pre-activated with the carboxylic acid.
SOCl₂ NonePyridine or Et₃NDCM, Toluene1 - 5 hours75 - 95%Inexpensive, forms highly reactive acyl chloride.[3]Harsh conditions, not suitable for sensitive substrates, generation of HCl.
BOP NoneDIPEA or Et₃NDMF, DCM1 - 3 hours70 - 90%Good for hindered couplings, low racemization.Forms carcinogenic HMPA as a byproduct.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a generic amine. Researchers should optimize these conditions based on the specific properties of the amine being used.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then reacts with the amine to form the desired amide.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and the amine (1.1 eq).

  • Base Addition: Add DIPEA or Et₃N (2.0-3.0 eq) to the reaction mixture.

  • Activation: Cool the mixture to 0 °C using an ice bath and add EDC·HCl (1.2 eq) portion-wise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: Amide Coupling using HATU

This protocol employs the highly efficient uronium-based coupling reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or ACN (approximately 0.1-0.5 M).

  • Pre-activation (Recommended):

    • To the stirred solution, add HATU (1.1 eq) and DIPEA or Et₃N (2.0 eq).[1]

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure amide.

Mandatory Visualizations

G Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent reagents Add amine, coupling reagents, and base start->reagents react Stir at specified temperature reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react If incomplete quench Quench reaction and dilute with organic solvent monitor->quench If complete wash Aqueous washes (acid, base, brine) quench->wash dry Dry organic layer and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize pure amide product purify->end

Caption: General experimental workflow for amide coupling.

G Mechanism of EDC/HOBt Mediated Amide Coupling RCOOH R-COOH (Carboxylic Acid) OAcylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAcylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester OAcylisourea->HOBt_ester + HOBt - EDC Amide R-CONH-R' (Amide Product) OAcylisourea->Amide + R'-NH₂ - EDU HOBt HOBt HOBt_ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ (Amine) EDU EDU (Urea Byproduct)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

G Mechanism of HATU Mediated Amide Coupling RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide R-CONH-R' (Amide Product) Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine)

Caption: Mechanism of HATU mediated amide coupling.

References

Application Notes and Protocols for the Quantification of 5-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Cyanothiophene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and a primary screening method using UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of organic molecules. For this compound, a reverse-phase HPLC method is suitable, providing good separation and sensitivity.

Experimental Protocol

a) Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC-UV Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes

c) Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify end End quantify->end

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Experimental Protocol

a) Sample Preparation:

Sample preparation follows the same procedure as for HPLC-UV. However, due to the higher sensitivity of LC-MS, lower concentration standards and samples may be required. For biological samples, a protein precipitation or solid-phase extraction (SPE) step might be necessary.[2][3]

b) LC-MS Instrumentation and Conditions:

ParameterCondition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Negative Mode
MS Detector Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
Monitored Transition For QqQ in MRM mode: Precursor ion (m/z of deprotonated this compound) → Product ion

c) Data Analysis:

  • Optimize MS parameters (e.g., fragmentor voltage, collision energy) by infusing a standard solution of this compound.

  • Create a calibration curve using the peak areas of the selected MRM transition versus the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start sample_prep Prepare Sample & Standards start->sample_prep spe SPE (if needed) sample_prep->spe inject Inject into LC spe->inject separate Chromatographic Separation inject->separate ionize ESI (-) separate->ionize ms_detect MS Detection (MRM) ionize->ms_detect integrate Integrate Peak Area ms_detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify end End quantify->end

Caption: Workflow for LC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used as a simple and rapid method for the preliminary quantification of this compound in pure samples or simple mixtures. This method relies on the principle that the analyte absorbs light at a specific wavelength.

Experimental Protocol

a) Sample Preparation:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the same UV region (e.g., methanol, ethanol, or acetonitrile).

  • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the selected solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Solution: Dissolve the sample in the same solvent to obtain a concentration within the linear range of the assay.

b) UV-Vis Spectrophotometry Instrumentation and Conditions:

ParameterCondition
Spectrophotometer Double beam UV-Vis spectrophotometer
Wavelength Scan Scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
Measurement Wavelength λmax of this compound
Blank The solvent used for sample and standard preparation.
Cuvette 1 cm path length quartz cuvette.

c) Data Analysis:

  • Measure the absorbance of the blank, standard solutions, and the sample solution at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the analyte in the sample from the calibration curve using the Beer-Lambert law.

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prep_solutions Prepare Blank, Standards, & Sample start->prep_solutions set_lambda Determine λmax prep_solutions->set_lambda measure_abs Measure Absorbance set_lambda->measure_abs calibrate Generate Calibration Curve measure_abs->calibrate calculate Calculate Concentration calibrate->calculate end End calculate->end

Caption: Workflow for UV-Vis analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. These are representative values and should be established for each specific assay.

ParameterHPLC-UVLC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.5 ng/mL~5 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 3%< 10%
Selectivity ModerateHighLow
Throughput ModerateHighHigh

Disclaimer: These protocols provide a general framework. Method optimization and validation are essential for ensuring accurate and reliable results in a specific laboratory setting.

References

Application Notes and Protocols: Developing Novel Inhibitors Using a Thiophene Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel inhibitors utilizing a thiophene scaffold. This document covers the synthesis of thiophene-based compounds, their biological evaluation against various cancer cell lines, and the elucidation of their mechanisms of action through key experimental assays.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and versatile synthetic accessibility.[1][2][3] Its structural planarity and ability to form key interactions with biological targets have led to its incorporation into numerous approved drugs and clinical candidates.[1][4] In the realm of oncology, thiophene derivatives have emerged as potent inhibitors of various protein kinases and other enzymes that are critical for cancer cell proliferation, survival, and metastasis.[4][5][6][7] This document outlines the development of novel thiophene-based inhibitors, focusing on their synthesis, in vitro efficacy, and the signaling pathways they modulate.

Data Presentation: In Vitro Cytotoxicity of Thiophene Derivatives

The following tables summarize the in vitro cytotoxic activity of various thiophene-based inhibitors against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the potency of these compounds.

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)Cell LineIC50 (µM)Reference
5 FLT3MV4-1132.435 ± 5.5[8]
1d Not specifiedA54910.2[2]
Gefitinib (Reference) EGFRA54917.9[2]
21a EGFR/HER2H12990.0125[9]
21b EGFR/HER2H12990.01368[9]

Table 2: Cytotoxic Activity of Thiophene Carboxamide and Other Thiophene Derivatives

Compound IDScaffold TypeCell LineIC50 (µM)Reference
MB-D1 Thiophene CarboxamideA375> 50[5]
MB-D2 Thiophene CarboxamideHT-2912.5[5]
MB-D3 Thiophene CarboxamideMCF-78.7[5]
MB-D4 Thiophene CarboxamideA37510.9[5]
16b 5-HydroxybenzothiopheneU87MG7.2
480 2,3-Fused ThiopheneHeLa12.61 (µg/mL)[10]
480 2,3-Fused ThiopheneHepG233.42 (µg/mL)[10]
5a Bis-chalcone with ThiopheneMCF-77.87 ± 2.54[11]
5b Bis-chalcone with ThiopheneMCF-74.05 ± 0.96[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thiophene-based inhibitors and a general experimental workflow for their development and evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies start Design of Thiophene Scaffold Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening In Vitro Cytotoxicity Screening (MTT Assay) characterization->screening Pure Compounds kinase_assay Kinase Inhibition Assay screening->kinase_assay mechanistic Mechanism of Action Studies kinase_assay->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay (Caspase Activity) mechanistic->apoptosis lead_optimization Lead Optimization apoptosis->lead_optimization Lead Compound Identification

General experimental workflow for developing thiophene-based inhibitors.

egfr_her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival inhibitor Thiophene Inhibitor inhibitor->EGFR inhibitor->HER2

EGFR/HER2 signaling pathway and the inhibitory action of thiophene compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway stimulus Thiophene Inhibitor Treatment Bcl2 Bcl-2 (anti-apoptotic) stimulus->Bcl2 Bax Bax (pro-apoptotic) stimulus->Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway induced by thiophene inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of thiophene-based inhibitors are provided below.

Protocol 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This protocol is a generalized procedure based on the Gewald reaction for the synthesis of the aminothiophene carboxylate ester, a key intermediate, followed by cyclization to form the thieno[2,3-d]pyrimidine core.[12]

Materials:

  • Appropriate cycloalkanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Secondary amine (e.g., morpholine or N-methyl piperazine)

  • Anhydrous ethanol

  • Formamide or other appropriate cyclizing agent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 2-aminothiophene-3-carboxylate intermediate (Gewald Reaction): a. To a stirred solution of the cycloalkanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in anhydrous ethanol, add the secondary amine (0.5 eq) dropwise. b. Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. d. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. e. Purify the crude product by recrystallization from ethanol or by column chromatography to yield the desired 2-aminothiophene-3-carboxylate.

  • Cyclization to form the Thieno[2,3-d]pyrimidine core: a. A mixture of the 2-aminothiophene-3-carboxylate (1.0 eq) and formamide (10 eq) is heated at 180-200 °C for 4-6 hours. b. Monitor the reaction by TLC. c. Upon completion, cool the reaction mixture and pour it into water. d. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. e. Further functionalization can be carried out on the thieno[2,3-d]pyrimidine core as required.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized thiophene derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][8][13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Thiophene-based inhibitor stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the thiophene inhibitors in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plates gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of thiophene compounds against a specific protein kinase using a fluorescence-based assay.[14][15][16]

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Thiophene-based inhibitor stock solutions (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Reagent Preparation: a. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer to the desired concentrations. b. Prepare serial dilutions of the thiophene inhibitors in the assay buffer.

  • Kinase Reaction: a. In a 384-well plate, add the kinase and the thiophene inhibitor (or vehicle control). b. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the reaction for 30-60 minutes at room temperature.

  • Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the detection reagent (e.g., ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. b. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. a. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of thiophene inhibitors on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.[2][5][10]

Materials:

  • Cancer cell lines

  • Thiophene-based inhibitor

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the thiophene inhibitor at the desired concentration (e.g., IC50) for 24 or 48 hours. c. Harvest the cells by trypsinization, and collect both adherent and floating cells. d. Wash the cells twice with ice-cold PBS.

  • Cell Fixation: a. Resuspend the cell pellet in 1 mL of ice-cold PBS. b. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content.

Protocol 5: Caspase-3 Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with thiophene inhibitors.[9][12][17][18]

Materials:

  • Cancer cell lines

  • Thiophene-based inhibitor

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysate Preparation: a. Treat cells with the thiophene inhibitor as described for the cell cycle analysis. b. Induce apoptosis in a positive control group (e.g., with staurosporine). c. Harvest the cells and wash with PBS. d. Resuspend the cell pellet in ice-cold cell lysis buffer. e. Incubate on ice for 10-15 minutes. f. Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C. g. Collect the supernatant (cytosolic extract).

  • Protein Quantification: a. Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase-3 Assay: a. In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample. b. Add the assay buffer to each well. c. Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to initiate the reaction. d. Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: a. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.

  • Data Analysis: a. Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

References

Exploring the Biological Frontier of 5-Cyanothiophene-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, derivatives of 5-cyanothiophene-2-carboxylic acid are gaining attention for their potential in modulating key biological pathways implicated in a range of diseases. This document provides a detailed overview of the biological activities of these derivatives, complete with experimental protocols and data presented for comparative analysis.

Application Notes

This compound derivatives, particularly N-substituted carboxamides, have shown promise in several therapeutic areas, most notably in oncology and infectious diseases. The core structure, featuring a thiophene ring with a cyano group at the 5-position and a carboxylic acid or amide at the 2-position, provides a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One of the key mechanisms of action appears to be the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.

Antimicrobial Activity: In an era of growing antibiotic resistance, the discovery of new antimicrobial agents is paramount. This compound derivatives have demonstrated activity against a spectrum of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but may involve the disruption of essential cellular processes in microorganisms.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 5-cyanothiophene-2-carboxamide derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Anticancer Activity of 5-Cyanothiophene-2-carboxamide Derivatives

Compound IDSubstitution on Amide (R)Cancer Cell LineIC50 (µM)Reference
1a 4-FluorophenylHepG-2 (Liver)15.8[Fictional Reference]
1b 4-ChlorophenylHCT-116 (Colon)12.5[Fictional Reference]
1c 3,4-DichlorophenylA549 (Lung)8.2[Fictional Reference]
1d 4-MethoxyphenylMCF-7 (Breast)20.1[Fictional Reference]

Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. Actual values would be derived from specific experimental studies.

Table 2: Antimicrobial Activity of 5-Cyanothiophene-2-carboxamide Derivatives

Compound IDSubstitution on Amide (R)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2a PhenylStaphylococcus aureus16Candida albicans32[Fictional Reference]
2b 4-BromophenylEscherichia coli32Aspergillus niger64[Fictional Reference]
2c 2-NaphthylPseudomonas aeruginosa64Cryptococcus neoformans16[Fictional Reference]
2d 4-NitrophenylBacillus subtilis8Candida glabrata32[Fictional Reference]

Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. Actual values would be derived from specific experimental studies.

Experimental Protocols

Synthesis of N-Aryl-5-cyanothiophene-2-carboxamides

The synthesis of N-substituted 5-cyanothiophene-2-carboxamides is typically achieved through a two-step process involving the initial synthesis of the thiophene ring via the Gewald reaction, followed by amide bond formation.

Protocol 3.1.1: Gewald Synthesis of 2-Amino-3-cyano-4,5-disubstituted-thiophenes

This protocol describes a general method for the synthesis of the 2-aminothiophene precursor.

Materials:

  • Appropriate ketone or aldehyde

  • Malononitrile

  • Elemental sulfur

  • Morpholine or diethylamine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of the ketone/aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).

  • Add a catalytic amount of morpholine or diethylamine (0.5 mL).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aminothiophene derivative.

Protocol 3.1.2: Amide Coupling to form N-Aryl-5-cyanothiophene-2-carboxamides

This protocol outlines the coupling of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1.1 mmol) and DIPEA (2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

cluster_0 Synthesis Workflow Start Ketone/Aldehyde + Malononitrile + Sulfur Gewald Gewald Reaction (Base catalyst, Reflux) Start->Gewald Aminothiophene 2-Aminothiophene Precursor Gewald->Aminothiophene CarboxylicAcid 5-Cyanothiophene-2- carboxylic acid Coupling Amide Coupling (EDC, HOBt, DIPEA) CarboxylicAcid->Coupling Amine Substituted Aniline Amine->Coupling FinalProduct N-Aryl-5-cyanothiophene- 2-carboxamide Coupling->FinalProduct

Synthesis of N-Aryl-5-cyanothiophene-2-carboxamides.
In Vitro Biological Assays

Protocol 3.2.1: MTT Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG-2, HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_1 MTT Assay Workflow Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Test Compounds (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Measure Absorbance (570 nm) AddDMSO->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.

Protocol 3.2.2: Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability – all critical processes for angiogenesis. Inhibition of VEGFR-2 by this compound derivatives would block these downstream events.

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 5-Cyanothiophene-2- carboxamide Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability

Inhibition of the VEGFR-2 signaling pathway.

RhoA/ROCK Signaling Pathway:

The RhoA/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. The small GTPase RhoA, when activated, binds to and activates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates several downstream targets, including myosin light chain (MLC), leading to increased actin-myosin contractility and stress fiber formation. This pathway is often dysregulated in cancer, contributing to increased cell invasion and metastasis. Some thiophene derivatives have been suggested to interfere with this pathway, potentially reducing cancer cell motility.

cluster_rho_pathway RhoA/ROCK Signaling Pathway GPCR GPCR/RTK RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylates Actin Stress Fiber Formation & Cell Contraction MLC_P->Actin Invasion Cell Invasion & Metastasis Actin->Invasion Inhibitor Potential Thiophene Derivative Target Inhibitor->ROCK Inhibits?

Potential modulation of the RhoA/ROCK pathway.

These application notes and protocols provide a foundational framework for researchers interested in exploring the therapeutic potential of this compound derivatives. The versatility of this chemical scaffold, combined with its demonstrated biological activities, makes it a compelling area for further investigation in the pursuit of novel drug candidates.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5-Cyanothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a two-step process: the introduction of a cyano group onto a thiophene ring, followed by the formation or modification of the carboxylic acid group. A common strategy is the cyanation of a halogenated thiophene precursor, such as 5-bromothiophene-2-carboxylic acid or its ester derivative, followed by hydrolysis if an ester was used. Another approach involves the hydrolysis of a dinitrile precursor.

Q2: What are the most critical challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Low yields: Often resulting from incomplete reactions or the formation of side products.

  • Side reactions: Particularly during the cyanation step, where impurities can be formed.

  • Incomplete hydrolysis: The nitrile group can be resistant to hydrolysis, leading to the formation of the amide intermediate (5-carbamoylthiophene-2-carboxylic acid).

  • Purification difficulties: The final product can be challenging to separate from starting materials, intermediates, and byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction progress. By comparing the spots of the reaction mixture with the starting material and a standard of the product (if available), you can determine if the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the safety precautions I should take when working with cyanides?

A4: All manipulations involving cyanide salts (e.g., copper(I) cyanide, sodium cyanide) must be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and be familiar with its use. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide gas, so all waste must be quenched and disposed of according to your institution's safety protocols.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion During Cyanation 1. Inactive catalyst or reagent. 2. Reaction temperature is too low. 3. Poor quality of starting material.1. Use fresh, high-purity reagents and catalysts. 2. Gradually increase the reaction temperature and monitor for product formation. 3. Purify the starting material before use.
Formation of Amide Byproduct During Hydrolysis 1. Incomplete hydrolysis of the nitrile. 2. Reaction time is too short. 3. Insufficient concentration of acid or base.1. Prolong the reaction time. 2. Increase the concentration of the acid or base used for hydrolysis. 3. Consider using harsher reaction conditions, such as higher temperatures.
Product is Difficult to Purify 1. Presence of closely related impurities. 2. Oiling out during recrystallization. 3. Streaking on silica gel chromatography.1. Optimize the reaction conditions to minimize side product formation. 2. Use a different solvent system for recrystallization. 3. For column chromatography, add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid.[1]
Low Overall Yield Combination of the above factors.Systematically optimize each step of the synthesis, starting with the cyanation reaction. Ensure complete conversion at each step before proceeding to the next.

Data Presentation

Table 1: Comparison of Cyanation Methods for Aryl Halides

Cyanating Agent Catalyst/Solvent Temperature (°C) Typical Yield (%) Notes
CuCNDMF or NMP140-16060-80Traditional method, requires high temperatures.
K₄[Fe(CN)₆]Pd(OAc)₂ / DMA120~10% (unoptimized)Non-toxic cyanide source, but may require optimization for good yields.[2]
Zn(CN)₂NiCl₂·6H₂O/dppf/ZnRoom Temp70-90Milder conditions, good functional group tolerance.

Note: Yields are generalized for aryl halides and may vary for specific thiophene substrates.

Table 2: Conditions for Nitrile Hydrolysis

Method Reagents Conditions Pros Cons
Acidic Hydrolysis H₂SO₄ or HCl in H₂O/EtOHRefluxDirect formation of carboxylic acid.Can be slow; potential for dehydration or other side reactions with sensitive substrates.
Basic Hydrolysis NaOH or KOH in H₂O/EtOHRefluxGenerally faster than acidic hydrolysis.Forms the carboxylate salt, requiring an acidic workup to obtain the carboxylic acid.

Experimental Protocols

Protocol 1: Cyanation of Ethyl 5-bromothiophene-2-carboxylate

This protocol is adapted from a similar synthesis of a cyanothiophene derivative.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine ethyl 5-bromothiophene-2-carboxylate (1 eq.), copper(I) cyanide (1.2 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and stir vigorously for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine. Stir for 30 minutes, then extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 5-cyanothiophene-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-cyanothiophene-2-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-cyanothiophene-2-carboxylate (1 eq.) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

Mandatory Visualizations

Synthesis_Pathway Start 5-Bromothiophene-2-carboxylic acid ester Intermediate Ethyl 5-cyanothiophene-2-carboxylate Start->Intermediate CuCN, DMF, 150°C Product This compound Intermediate->Product 1. NaOH, EtOH/H₂O, Reflux 2. HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision Start Low Yield in Synthesis Check_Cyanation Analyze Cyanation Step Start->Check_Cyanation Check_Hydrolysis Analyze Hydrolysis Step Check_Cyanation->Check_Hydrolysis Complete Optimize_Cyanation Optimize Cyanation: - Check reagent purity - Increase temperature - Change solvent/catalyst Check_Cyanation->Optimize_Cyanation Incomplete Optimize_Hydrolysis Optimize Hydrolysis: - Increase reaction time - Increase acid/base concentration - Increase temperature Check_Hydrolysis->Optimize_Hydrolysis Incomplete Purification_Issues Address Purification: - Recrystallize with new solvent - Modify chromatography eluent Check_Hydrolysis->Purification_Issues Complete Optimize_Cyanation->Check_Hydrolysis Optimize_Hydrolysis->Purification_Issues Success Improved Yield Purification_Issues->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 5-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyanothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The main strategies for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor: This typically involves the cyanation of a 5-halothiophene-2-carboxylic acid (e.g., 5-bromo or 5-chloro derivative) using a cyanide salt, often with a copper(I) cyanide catalyst in a polar aprotic solvent. This is a common and often effective method.

  • Sandmeyer Reaction of an Amino Precursor: This classic transformation involves the diazotization of 5-aminothiophene-2-carboxylic acid followed by treatment with a cyanide salt, typically copper(I) cyanide.

  • Oxidation of a Formyl Precursor: If 5-cyano-2-thiophenecarboxaldehyde is available, it can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

Q2: I am experiencing low yields in the cyanation of 5-bromothiophene-2-carboxylic acid using copper(I) cyanide. What are the common causes and solutions?

A2: Low yields in this Rosenmund-von Braun type reaction are a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Reaction Temperature: This reaction often requires high temperatures (typically 140-160°C) to proceed efficiently. Ensure your reaction is reaching and maintaining the target temperature.

  • Solvent Purity: The presence of water in the solvent (e.g., DMF or NMP) can significantly reduce the yield. Use anhydrous solvents and consider drying them before use.

  • Purity of Copper(I) Cyanide: The quality of CuCN can vary. Use a high-purity grade and consider a fresh bottle if you suspect contamination.

  • Incomplete Reaction: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

  • Side Reactions: At high temperatures, decarboxylation of the starting material or product can occur. Careful temperature control is crucial.

Q3: What are some common impurities I should look for in my final product?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 5-bromothiophene-2-carboxylic acid.

  • Hydrolysis of the Cyano Group: The nitrile can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially during workup or purification under acidic or basic conditions.

  • Decarboxylated Byproducts: At elevated temperatures, either the starting material or the product can lose the carboxylic acid group.

  • Solvent Adducts: High boiling point solvents like DMF or NMP can sometimes form adducts with the product.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be determined empirically, but polar solvents or mixtures with water are a good starting point.

  • Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.

  • Column Chromatography: While possible, it can be challenging due to the polarity of the carboxylic acid. It is often performed on the methyl or ethyl ester derivative, followed by hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Conversion in the Cyanation of 5-Bromothiophene-2-carboxylic Acid
Possible Cause Recommended Solution(s)
Reaction temperature is too low. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. The optimal temperature is often between 140-160°C.
Impure or wet solvent. Use a fresh bottle of anhydrous DMF or NMP. Consider drying the solvent over molecular sieves prior to use.
Deactivated Copper(I) Cyanide. Use a new, unopened container of high-purity CuCN. Ensure it is handled under an inert atmosphere to prevent oxidation.
Insufficient reaction time. Monitor the reaction by TLC or HPLC. If starting material is still present after the initial reaction time, extend the reaction in 2-4 hour increments.
Issue 2: Formation of Significant Byproducts
Possible Cause Recommended Solution(s)
Decarboxylation due to excessive heat. Carefully control the reaction temperature. Consider running the reaction at the lower end of the effective temperature range for a longer duration.
Hydrolysis of the nitrile group during workup. Maintain neutral or slightly acidic conditions during the workup. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Formation of copper complexes. A thorough workup with an aqueous solution of a chelating agent like EDTA or ammonia can help to remove residual copper salts.

Experimental Protocols

Protocol 1: Cyanation of 5-Bromothiophene-2-carboxylic Acid

This protocol is a representative procedure based on the Rosenmund-von Braun reaction.

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 5-bromothiophene-2-carboxylic acid (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150°C under a nitrogen atmosphere and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of aqueous sodium hydroxide and stir for 1 hour.

  • Filter the mixture to remove insoluble copper salts.

  • Wash the aqueous layer with ethyl acetate to remove any non-acidic organic impurities.

  • Acidify the aqueous layer with concentrated HCl until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Note: This is a general protocol and may require optimization for specific scales and equipment.

Data Presentation

Synthetic Route Starting Material Key Reagents Typical Yield (%) Advantages Disadvantages
Nucleophilic Substitution 5-Bromothiophene-2-carboxylic acidCuCN, DMF60-80%Readily available starting material.High reaction temperatures, potential for side reactions.
Sandmeyer Reaction 5-Aminothiophene-2-carboxylic acidNaNO₂, HCl, CuCN50-70%Milder reaction conditions.Starting material may not be commercially available.
Oxidation 5-Cyano-2-thiophenecarboxaldehydeOxidizing agent (e.g., NaClO₂)>90% (from aldehyde)High yield in the final step.The starting aldehyde may be difficult to synthesize.

Visualizations

experimental_workflow cluster_cyanation Route 1: Cyanation cluster_sandmeyer Route 2: Sandmeyer Reaction start_cyanation 5-Bromothiophene-2- carboxylic acid reaction_cyanation React with CuCN in DMF at 150°C start_cyanation->reaction_cyanation workup_cyanation Aqueous Workup & Acidification reaction_cyanation->workup_cyanation product_cyanation 5-Cyanothiophene-2- carboxylic acid workup_cyanation->product_cyanation start_sandmeyer 5-Aminothiophene-2- carboxylic acid diazotization Diazotization with NaNO₂ / HCl start_sandmeyer->diazotization cyanation_sandmeyer React with CuCN diazotization->cyanation_sandmeyer product_sandmeyer 5-Cyanothiophene-2- carboxylic acid cyanation_sandmeyer->product_sandmeyer

Caption: Key synthetic routes to this compound.

troubleshooting_low_yield issue Low Yield in Cyanation cause1 Insufficient Temperature issue->cause1 cause2 Impure/Wet Solvent issue->cause2 cause3 Poor Quality CuCN issue->cause3 solution1 Increase Temperature (140-160°C) cause1->solution1 Solution solution2 Use Anhydrous Solvent cause2->solution2 Solution solution3 Use High-Purity CuCN cause3->solution3 Solution

Caption: Troubleshooting logic for low yield in the cyanation reaction.

Technical Support Center: 5-Cyanothiophene-2-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Cyanothiophene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The two most prevalent and effective techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.[1]

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, side-products, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 5-bromothiophene-2-carbonitrile or other precursors.

  • Amide intermediate: Incomplete hydrolysis of the nitrile group can result in the corresponding amide as an impurity.[2][3][4][5][6]

  • Side-products from synthesis: Depending on the synthetic route, various side-products can form. For instance, if a Grignard reaction is used, byproducts from homo-coupling or reactions with other electrophiles might be present.

  • Degradation products: Thiophene derivatives can be sensitive to strong acids, bases, or high temperatures, which may lead to decomposition or polymerization.

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using a combination of techniques such as:

  • Thin Layer Chromatography (TLC): The absence of impurity spots on a TLC plate is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by showing sharp, clean peaks for the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Sharp, clean peaks in the NMR spectrum corresponding to the structure of this compound and the absence of signals from impurities indicate high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Test different solvents or use a co-solvent system to reduce solubility. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization.[1]
Product "Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point. 2. Try a different solvent or perform a preliminary purification step (e.g., treatment with activated carbon) to remove impurities.[1]
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated. 2. Nucleation has not occurred.1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask at the solution's surface with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.
Final Product is Colored (e.g., Yellow/Brown) 1. Presence of colored, polar impurities. 2. Degradation of the compound.1. Treat a solution of the crude product with activated carbon before recrystallization. 2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air and oxidation.
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Compound Streaking/Smearing on TLC and Column The carboxylic acid group is interacting with the acidic silica gel, leading to a mixture of protonated and deprotonated forms with different polarities.Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will keep the compound in its less polar, protonated form, resulting in sharper bands.[1]
Compound Won't Elute from the Column 1. The eluent is not polar enough. 2. The compound is strongly adsorbing to the stationary phase.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). 2. In addition to increasing eluent polarity, adding a small amount of acetic acid (0.1-1%) can help to reduce strong interactions with the silica gel.
Poor Separation of Compound and Impurities 1. The chosen eluent system has a polarity that is too high or too low. 2. The column was not packed or loaded correctly.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound. 2. Ensure the column is packed uniformly without air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band.[1]
Decomposition on the Column The compound is sensitive to the acidic nature of the silica gel.Consider using a different stationary phase, such as neutral alumina. Alternatively, you can try to deactivate the silica gel by pre-treating it with a solution containing a small amount of a non-volatile base, followed by washing with the eluent, though this is less common for acidic compounds.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add a potential solvent dropwise at room temperature. If the solid dissolves easily, the solvent is likely too non-polar. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[1] Common solvents to screen for thiophene carboxylic acids include ethanol, methanol, acetic acid, water, and mixtures such as ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of this compound from impurities. A good starting point for developing an eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). To prevent streaking, add 0.1-1% acetic acid to the eluent.[1] An ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the column.

  • Elution: Begin elution with the selected solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Illustrative)
Solvent System (v/v)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes
EthanolSparingly SolubleSolubleGoodPotential for good recovery.
MethanolSolubleVery SolublePoorToo soluble, may lead to low yield.
WaterInsolubleSparingly Soluble-May be useful as an anti-solvent.
Ethanol/Water (e.g., 3:1)Sparingly SolubleSolubleVery GoodA co-solvent system may optimize recovery.
Ethyl AcetateSolubleVery SolublePoorLikely too soluble for efficient recrystallization.
HexaneInsolubleInsoluble-Can be used as an anti-solvent.
Table 2: Column Chromatography Eluent Systems (Illustrative)
Eluent System (v/v)AdditiveTLC Rf of TargetSeparation Quality
Hexane / Ethyl Acetate (7:3)None~0.3 (streaking)Poor
Hexane / Ethyl Acetate (7:3)0.5% Acetic Acid~0.35 (sharp spot)Good
Dichloromethane / Methanol (95:5)None~0.4 (some tailing)Fair
Dichloromethane / Methanol (95:5)0.5% Acetic Acid~0.45 (sharp spot)Good

Visualizations

G start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Complex Mixture purity_check Assess Purity (TLC, HPLC, NMR, MP) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity OK troubleshoot Troubleshooting Required purity_check->troubleshoot Purity Not OK troubleshoot->recrystallization Re-purify troubleshoot->column_chromatography Re-purify

Caption: General purification workflow for this compound.

G start Impure Product oiling_out Product 'Oils Out'? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent / Use Co-solvent oiling_out->change_solvent Yes use_less_solvent Use Less Solvent / Slower Cooling low_recovery->use_less_solvent Yes preheat_funnel Preheat Funnel During Hot Filtration low_recovery->preheat_funnel If hot filtration used pure_crystals Pure Crystals Obtained low_recovery->pure_crystals No change_solvent->start Retry use_less_solvent->start Retry preheat_funnel->start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Thiophene Carboxylation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene Carboxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the carboxylation of thiophene and its derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your thiophene carboxylation experiments.

Issue 1: Low Yield of Monocarboxylated Thiophene and Formation of Dicarboxylated Byproduct

Q: My reaction is producing a significant amount of thiophene-2,5-dicarboxylic acid instead of the desired thiophene-2-carboxylic acid. How can I improve the selectivity for the mono-carboxylated product?

A: The formation of dicarboxylated products is a common side reaction, particularly in direct carboxylation methods using CO₂ with metal carbonates and carboxylates. The reaction temperature is a critical factor influencing the product distribution.

  • Problem: High reaction temperatures favor the formation of the dicarboxylated product. In cesium acetate-assisted carboxylation, thiophene-2,5-dicarboxylate is observed at temperatures above 220°C[1][2].

  • Solution: To enhance the selectivity for the monocarboxylated product, it is crucial to maintain a lower reaction temperature. For instance, in the cesium acetate example, operating at 200°C yields only the thiophene-2-carboxylate[1][2]. Careful temperature control is essential for achieving the desired regioselectivity.

Issue 2: Poor Yield and Presence of Ketonic Byproducts in Organolithium-Mediated Carboxylation

Q: I am using n-butyllithium (n-BuLi) to lithiate thiophene followed by quenching with CO₂, but the yield of my carboxylic acid is low, and I suspect the formation of a ketone byproduct. What is happening and how can I prevent this?

A: This is a known side reaction when using organolithium reagents for carboxylation. The initially formed lithium carboxylate is still reactive towards the highly nucleophilic organolithium reagent.

  • Problem: The lithium salt of the thiophene carboxylic acid can be attacked by a second equivalent of n-BuLi. This subsequent reaction, after acidic workup, leads to the formation of a ketone.

  • Solution: To minimize this side reaction, it is recommended to use a reverse addition technique. Add the lithiated thiophene solution slowly to a slurry of excess dry ice in an inert solvent like THF. This ensures that the organolithium reagent is always in the presence of a large excess of CO₂, favoring the formation of the carboxylate and minimizing the chance of a second addition. Maintaining a very low temperature (e.g., -78°C) throughout the process is also critical[3].

Issue 3: Formation of Tar-Like Material and Polymerization

Q: My carboxylation reaction, especially on a larger scale, is resulting in a significant amount of dark, tar-like material, leading to low isolated yields. What causes this and how can I avoid it?

A: The formation of tar and polymeric materials can be attributed to the instability of reaction intermediates at higher temperatures and potential side reactions under strongly basic or acidic conditions.

  • Problem: Lithiated intermediates can be unstable at temperatures above -65°C, potentially leading to the formation of reactive species like benzynes which can polymerize violently[3]. Thiophene itself can also polymerize under strongly acidic conditions[4].

  • Solution: Strict temperature control is paramount. For lithiation reactions, maintain the temperature below -65°C during the entire process, including the CO₂ quench, which is exothermic[3]. For direct carboxylation at high temperatures, ensure an inert atmosphere and use the lowest effective temperature to minimize thermal decomposition.

Issue 4: Presence of Debrominated/Dehalogenated Starting Material

Q: I am performing a lithium-halogen exchange on a brominated thiophene, followed by carboxylation. However, I am observing the debrominated thiophene as a major byproduct. What is the source of this impurity?

A: The formation of the debrominated starting material indicates that the lithiated intermediate is being quenched by a proton source instead of reacting with carbon dioxide.

  • Problem: The lithiated thiophene is a very strong base and will be readily protonated by any acidic protons present in the reaction mixture. The most common source of protons is residual moisture in the solvent or glassware.

  • Solution: Ensure that all glassware is rigorously dried (e.g., flame-dried under vacuum) and that all solvents and reagents are anhydrous. Perform the reaction under a strict inert atmosphere (e.g., argon or dry nitrogen). If the starting material has other acidic protons (e.g., an amide N-H), more than one equivalent of the organolithium reagent will be required[5].

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in thiophene carboxylation?

A1: The most frequently encountered side reactions include:

  • Dicarboxylation: Particularly the formation of thiophene-2,5-dicarboxylate, which is favored at higher temperatures[1][2].

  • Thermal Decomposition: At temperatures above 300°C, the desired carboxylate products can decompose[6].

  • Ketone Formation: In reactions using organolithium reagents, the carboxylate intermediate can react with a second equivalent of the organolithium reagent to form a ketone.

  • Polymerization/Tar Formation: Unstable intermediates at elevated temperatures or reactions under strongly acidic or basic conditions can lead to the formation of polymeric byproducts and tars[3][4].

  • Formation of Butylated Thiophene: When using n-BuLi for lithium-halogen exchange on bromothiophene, the n-butyl bromide byproduct can react with the lithiated thiophene to form 3-butylthiophene. Using t-BuLi can circumvent this issue[7].

Q2: How does temperature affect the selectivity of direct carboxylation of thiophene with CO₂?

A2: Temperature has a significant impact on the product distribution. Lower temperatures (e.g., 200°C) favor the formation of the monocarboxylated product, thiophene-2-carboxylic acid. As the temperature increases (e.g., above 220°C), the formation of the dicarboxylated product, thiophene-2,5-dicarboxylic acid, becomes more prevalent[1][2]. At temperatures exceeding 300°C, a decrease in the overall yield of carboxylated products is observed, likely due to thermal decomposition[6].

Q3: What are the best practices for setting up a thiophene carboxylation reaction using n-butyllithium and CO₂?

A3: For a successful and high-yield reaction, the following practices are recommended:

  • Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., THF) to prevent premature quenching of the lithiated intermediate.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as argon or nitrogen.

  • Low Temperature: Maintain a low temperature, typically -78°C, throughout the lithiation and carboxylation steps to ensure the stability of the lithiated species[3].

  • Controlled Addition: Add the n-butyllithium dropwise to the thiophene solution to control the exothermic lithiation reaction. For the carboxylation step, either bubble dry CO₂ gas through the solution or add the lithiated solution to an excess of crushed dry ice[8].

Data Presentation

Table 1: Effect of Temperature on the Products of Direct Thiophene Carboxylation with CO₂ and Cesium Acetate

Reaction Temperature (°C)Thiophene-2-carboxylateThiophene-2,5-dicarboxylate
200PresentNot Observed
>220PresentPresent
300PresentPresent (Ratio 1:3.5)

Data sourced from[1][2].

Experimental Protocols

Protocol 1: Carboxylation of Dithieno[3,2-b:2',3'-d]thiophene via Lithiation

This protocol describes the selective carboxylation at the 2-position of dithieno[3,2-b:2',3'-d]thiophene (DTT) using n-butyllithium and carbon dioxide[8].

  • Lithiation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve dithieno[3,2-b:2',3'-d]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution.

    • Stir the reaction mixture at -78°C for 1 hour.

  • Carboxylation:

    • Bubble dry carbon dioxide gas through the solution for 2 hours while maintaining the temperature at -78°C. Alternatively, add an excess of crushed dry ice to the reaction mixture.

  • Work-up:

    • Allow the reaction to warm to room temperature.

    • Quench the reaction by adding water.

    • Separate the aqueous layer and acidify it with 2 M hydrochloric acid to precipitate the carboxylic acid.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Direct Carboxylation of Thiophene using Cesium Carbonate and Pivalate

This protocol is based on the direct C-H carboxylation of thiophene in a solvent-free medium[6].

  • Reaction Setup:

    • In a suitable high-pressure reactor, add thiophene, cesium carbonate (Cs₂CO₃), and cesium pivalate (CsOPiv).

    • Seal the reactor and purge it with CO₂.

  • Reaction Conditions:

    • Pressurize the reactor with CO₂ to the desired pressure.

    • Heat the mixture to the target reaction temperature (e.g., 200-300°C) with stirring.

    • Maintain the reaction at the set temperature for the desired duration.

  • Work-up and Analysis:

    • After cooling the reactor to room temperature, vent the CO₂.

    • Dissolve the solid residue in water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid products.

    • The products can be collected by filtration and analyzed by techniques such as NMR and HPLC.

Visualizations

Thiophene_Carboxylation_Pathways Thiophene Thiophene Thiophene_anion 2-Lithiothiophene Thiophene->Thiophene_anion + n-BuLi -78°C Mono_acid Thiophene-2-carboxylic Acid (Desired Product) Thiophene->Mono_acid + CO2, Cs2CO3 ~200°C Thiophene_anion->Mono_acid + CO2 2. H+ Ketone Di(thiophen-2-yl)methanone (Side Product) Thiophene_anion->Ketone + Thiophene-2-carbonyl chloride (from reaction with CO2 and another lithiated thiophene) Di_acid Thiophene-2,5-dicarboxylic Acid (Side Product) Mono_acid->Di_acid + CO2, Cs2CO3 >220°C Decomposition Decomposition Products Mono_acid->Decomposition >300°C Di_acid->Decomposition >300°C

Caption: Reaction pathways in thiophene carboxylation leading to desired and side products.

Troubleshooting_Logic Start Low Yield or Impure Product Problem1 Dicarboxylic Acid Present? Start->Problem1 Solution1 Decrease Reaction Temperature Problem1->Solution1 Yes Problem2 Ketone Byproduct Detected? Problem1->Problem2 No Solution2 Use Reverse Addition (add lithiated thiophene to excess CO2) Problem2->Solution2 Yes Problem3 Tar/Polymer Formation? Problem2->Problem3 No Solution3 Maintain Strict Low Temperature Control (<-65°C for lithiation) Problem3->Solution3 Yes Problem4 Debrominated Starting Material? Problem3->Problem4 No Solution4 Ensure Rigorously Anhydrous Conditions Problem4->Solution4 Yes

Caption: A troubleshooting flowchart for common issues in thiophene carboxylation.

References

Technical Support Center: 5-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 5-Cyanothiophene-2-carboxylic acid for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining a consistently low temperature is advisable. Keep the container away from sources of ignition and incompatible materials, particularly strong oxidizing agents.[1]

Q2: What are the known incompatibilities for this compound?

A2: this compound should not be stored or mixed with strong oxidizing agents.[1] Reactions with these substances can be exothermic and may lead to the degradation of the compound.

Q3: What should I do in case of accidental exposure or spillage?

A3: In case of skin contact, wash the affected area immediately with plenty of soap and water.[1][2] If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2] For inhalation, move to fresh air.[1] In case of a spill, it is important to avoid generating dust. The spilled material should be swept up and placed into a suitable container for disposal.[3] Always use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this chemical.[1][4]

Q4: Is this compound sensitive to light or air?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of Solid Compound (e.g., yellowing) - Gradual decomposition due to improper storage (exposure to light, heat, or moisture).- Presence of impurities from synthesis.- Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place in a tightly sealed container.- Assess Purity: Re-evaluate the purity of the compound using analytical techniques such as HPLC or NMR. If impurities are detected, purification via recrystallization may be necessary.- Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Experimental Results - Degradation of the compound in solution.- Incomplete dissolution of the compound.- Reaction with the solvent.- Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.- Solubility Check: Confirm the solubility of the compound in the chosen solvent at the desired concentration. Gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation.- Solvent Compatibility: Ensure the chosen solvent is anhydrous and free of reactive impurities. Consider performing a small-scale stability test of the compound in the solvent over the experimental timeframe.
Low Reaction Yield - Degradation of the starting material.- Incompatibility with reaction conditions (e.g., high temperature, strong basic or acidic conditions).- Confirm Starting Material Integrity: Before starting a reaction, verify the purity of your this compound.- Optimize Reaction Conditions: If degradation is suspected, consider running the reaction at a lower temperature. Screen for compatible bases or acids if their use is required. The carboxylic acid and cyano groups may have sensitivities to certain reagents.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact conditions may need to be optimized.

  • Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your experimental sample in the same solvent and at a similar concentration.

  • HPLC Analysis: Inject the standard and sample solutions onto a C18 reverse-phase column.

  • Data Analysis: Compare the retention time and peak area of your sample to the standard to determine its purity. The presence of multiple peaks may indicate impurities or degradation products.

Visualizations

To aid in understanding experimental workflows, the following diagrams are provided.

G Workflow for Investigating Compound Discoloration A Observe Discoloration of Solid B Check Storage Conditions (Temp, Light, Moisture) A->B C Assess Purity (e.g., HPLC, NMR) A->C E Store Under Inert Atmosphere B->E Storage Inadequate D Recrystallize if Impure C->D Impurities Detected F Use Purified Compound C->F Purity Acceptable D->F

Caption: A logical workflow for troubleshooting the discoloration of this compound.

G Troubleshooting Inconsistent Experimental Results A Inconsistent Results Observed B Prepare Fresh Solutions Before Use A->B C Verify Compound Solubility in Chosen Solvent A->C D Perform Solvent Stability Test (e.g., time-course NMR) A->D E Proceed with Experiment B->E C->E Solubility Confirmed D->E Compound Stable in Solvent

Caption: A flowchart outlining steps to address inconsistent experimental outcomes.

References

Technical Support Center: Overcoming Poor Solubility of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of thiophene-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many thiophene-based compounds exhibit poor water solubility?

A1: Thiophene itself is insoluble in water and soluble in organic solvents like alcohol and ether.[1] This inherent lipophilicity, arising from the sulfur-containing aromatic ring, is often carried over to its derivatives. The planarity of the thiophene ring can also contribute to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound. Additionally, the introduction of various functional groups can further impact the physicochemical properties, including solubility.[1]

Q2: What are the primary strategies for improving the solubility of thiophene-based compounds?

A2: Strategies for solubility enhancement can be broadly categorized into physical and chemical modifications.[2][3]

  • Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.[2][3]

  • Chemical Modifications: These approaches involve altering the molecular structure through derivatization, salt formation, or creating prodrugs.[3][4]

  • Formulation Approaches: These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[5][6][7]

Q3: How does modifying the side chains of a thiophene-based polymer affect its solubility?

A3: Increasing the length of alkyl side chains is a common method to improve the solubility of π-conjugated polymers.[8][9] These flexible side chains disrupt the intermolecular van der Waals interactions between the polymer backbones, allowing for greater entropic freedom of the polymer in solution.[10] However, there is a trade-off, as longer side chains can sometimes negatively impact charge-transport properties in the solid state.[8] The polarity and symmetry of the side chains also play a crucial role in determining the polymer's solubility and packing in the solid state.[11]

Q4: What is a solid dispersion and how can it help with my thiophene compound?

A4: A solid dispersion is a system where the poorly soluble drug (in this case, your thiophene compound) is dispersed at a molecular level within a hydrophilic polymer matrix.[5][12] This converts the drug from its crystalline form to a more soluble amorphous form.[12] The polymer carrier improves the wettability of the drug, leading to an enhanced dissolution rate.[5] Common techniques to prepare solid dispersions include hot-melt extrusion and spray drying.[12][13]

Q5: Can cyclodextrins be used to improve the solubility of thiophene derivatives?

A5: Yes, cyclodextrins are frequently used to enhance the aqueous solubility of poorly soluble drugs, including thiophene derivatives.[3][14] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] The nonpolar thiophene molecule or a nonpolar region of a thiophene derivative can be encapsulated within the hydrophobic cavity, forming an inclusion complex.[3][16] This complex has improved water solubility due to the hydrophilic outer surface of the cyclodextrin.[16][17]

Troubleshooting Guides

Issue 1: My synthesized thiophene derivative has very low solubility in all common aqueous buffers.

This is a common challenge due to the often lipophilic nature of thiophene-based molecules. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

A Initial Observation: Poor aqueous solubility of thiophene-based compound B Step 1: Physicochemical Characterization A->B F Determine pKa, logP, and solid-state properties (crystalline vs. amorphous). B->F C Step 2: Simple Formulation Approaches G pH Adjustment (for ionizable compounds) C->G Ionizable? H Co-solvents C->H I Surfactants C->I D Step 3: Physical Modification Techniques J Particle Size Reduction (Micronization/Nanosuspension) D->J K Solid Dispersion D->K L Complexation (Cyclodextrins) D->L E Step 4: Chemical Modification M Prodrug Synthesis E->M N Salt Formation E->N F->C O Solubility Improved? G->O H->O I->O J->O K->O L->O M->O N->O O->D No O->E Still No P Proceed with Experiment O->P Yes Q Re-evaluate strategy or consider molecular redesign O->Q Final No

Caption: Decision workflow for enhancing thiophene compound solubility.

Experimental Protocols:

  • Protocol 1: pH Adjustment

    • Prepare a stock solution of your thiophene compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

    • Create a series of aqueous buffers with a range of pH values (e.g., from pH 2 to pH 10).

    • Add a small, constant volume of the stock solution to each buffer to create a supersaturated solution.

    • Equilibrate the samples for 24 hours at a controlled temperature.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to determine the optimal pH for dissolution.

  • Protocol 2: Co-solvent Solubility Screen

    • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).[2]

    • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).

    • Add an excess amount of your thiophene compound to each co-solvent mixture.

    • Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge or filter the samples to separate the undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate.

    • Compare the solubility enhancement across different co-solvents and concentrations.

Issue 2: The selected solubility enhancement technique is not providing sufficient improvement.

If a single method is not effective, a combination of approaches or more advanced techniques may be necessary.

Troubleshooting Options and Data Comparison

TechniquePrincipleTypical Solubility EnhancementKey Considerations
Nanosuspension Increases surface area by reducing particle size to the sub-micron range, leading to a higher dissolution rate.[5][18]10 to 100-foldRequires specialized equipment (high-pressure homogenizer, media mill).[3][19] Physical stability (particle aggregation) needs to be controlled with stabilizers.[20]
Solid Dispersion Disperses the drug at a molecular level in a hydrophilic polymer, creating a high-energy amorphous form.[5][12]10 to 200-foldPolymer selection is critical.[13] Potential for recrystallization of the amorphous form during storage.[12]
Cyclodextrin Complexation Encapsulates the hydrophobic drug within the cyclodextrin cavity, forming a water-soluble inclusion complex.[3][15]5 to 500-foldStoichiometry of the complex (1:1, 1:2) needs to be determined. The size of the thiophene derivative must fit the cyclodextrin cavity.[17]
Prodrug Approach A bioreversible derivative is synthesized by attaching a hydrophilic promoiety to the drug.[4]Can be very high, depending on the promoiety.Requires chemical synthesis and subsequent in vivo cleavage back to the active drug.[4] May alter other drug properties.

Experimental Protocols:

  • Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization

    • Create a pre-suspension by dispersing the thiophene compound in an aqueous solution containing a surfactant (e.g., Tween 80) or a polymeric stabilizer.

    • Process the pre-suspension through a high-pressure homogenizer.[3]

    • Multiple homogenization cycles are typically required to achieve the desired particle size.[3]

    • Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.[21]

    • Conduct dissolution studies to compare the nanosuspension to the unprocessed drug.

  • Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

    • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).[5][13]

    • Dissolve both the thiophene compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it.

    • Characterize the solid dispersion using techniques like DSC (to confirm the amorphous state) and XRD.

    • Perform dissolution testing to assess the improvement in solubility and dissolution rate.

Issue 3: My amorphous thiophene formulation is unstable and recrystallizes over time.

The amorphous state is thermodynamically unstable and tends to revert to a more stable crystalline form. This is a critical issue for amorphous solid dispersions.

Logical Relationship for Ensuring Amorphous Stability

A Goal: Stable Amorphous Thiophene Formulation K Enhanced Physical Stability A->K B High Glass Transition Temperature (Tg) F Characterize via mDSC B->F I Reduced Molecular Mobility B->I C Strong Drug-Polymer Interactions G Characterize via FTIR/Raman (to detect H-bonding, etc.) C->G J Inhibition of Nucleation and Crystal Growth C->J D Optimal Drug Loading H Keep drug loading below saturation in the polymer D->H D->J E Appropriate Polymer Selection (e.g., high Tg polymers like Soluplus®) E->B E->C I->K J->K

Caption: Factors influencing the stability of amorphous solid dispersions.

Troubleshooting Steps:

  • Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and can form strong intermolecular interactions (e.g., hydrogen bonds) with your thiophene compound.[13] Polymers like Soluplus® often show high stability.[13]

  • Drug Loading: High drug loading increases the risk of recrystallization. Try preparing formulations with a lower percentage of the thiophene compound (e.g., 10-20% w/w).

  • Storage Conditions: Store the formulation in a tightly sealed container at low temperature and humidity to minimize molecular mobility and prevent moisture-induced crystallization.

  • Add a Second Polymer: In some cases, using a combination of polymers can improve the stability of the amorphous system.

References

managing impurities in 5-Cyanothiophene-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Cyanothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process. Common routes include:

  • Route A: Cyanation followed by Hydrolysis: Starting from a halogenated thiophene-2-carboxylic acid derivative, a cyano group is introduced, often via a palladium-catalyzed cyanation reaction. The nitrile is then hydrolyzed to the carboxylic acid.

  • Route B: Sandmeyer Reaction: This route begins with 5-aminothiophene-2-carboxylic acid, which is converted to a diazonium salt. Subsequent treatment with a cyanide salt, typically in the presence of a copper catalyst, yields the target molecule.[1][2][3]

  • Route C: Oxidation of the corresponding aldehyde: If 5-formylthiophene-2-carbonitrile is available, it can be oxidized to the carboxylic acid.

Q2: What are the most common impurities I should expect?

A2: The impurity profile largely depends on the synthetic route. Potential impurities include:

  • Unreacted Starting Materials: Such as 5-bromothiophene-2-carbonitrile or 5-aminothiophene-2-carboxylic acid.

  • Isomeric Byproducts: Halogenation or cyanation at other positions of the thiophene ring.

  • Side-Reaction Products: From the Sandmeyer reaction, phenolic byproducts can form if water is not rigorously excluded.

  • Incomplete Hydrolysis: The corresponding amide from the partial hydrolysis of the nitrile is a common impurity.

  • Solvent and Reagent Residues: Residual solvents from reaction and purification steps, as well as leftover reagents.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying the main compound and its impurities.[4][5][6]

  • Gas Chromatography (GC): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help in the identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to identify unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

Q4: What are the best practices for storing this compound?

A4: To ensure stability, store the compound in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction during cyanation or hydrolysis.Monitor reaction progress by TLC or HPLC. Consider extending reaction time or adjusting temperature. Ensure reagents are fresh and anhydrous where necessary.
Degradation of the product during workup or purification.Use milder workup conditions. For purification, consider flash chromatography over silica gel or reversed-phase chromatography.
Product is colored (yellow/brown) Presence of polymeric or oxidized impurities.Treat the crude product with activated carbon before recrystallization. Ensure all steps are carried out under an inert atmosphere to minimize oxidation.
Residual copper catalyst from the Sandmeyer reaction.Include an aqueous wash with a chelating agent like EDTA during the workup.
Presence of amide impurity Incomplete hydrolysis of the nitrile.Increase the reaction time or the concentration of the acid/base used for hydrolysis. Re-subject the isolated product to the hydrolysis conditions.
Broad peaks or tailing in HPLC Interaction of the carboxylic acid with the stationary phase.Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[7]
Multiple spots on TLC close to the product spot Presence of isomeric impurities.Optimize the mobile phase for better separation on TLC. For purification, preparative HPLC or careful column chromatography may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Reversed-Phase HPLC Analysis

This protocol provides a starting point for the purity analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a 1:1 mixture of water and acetonitrile.

Protocol 2: Purification by Recrystallization

This is a general guideline for the purification of solid this compound. The choice of solvent is critical and should be determined experimentally.

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Hypothetical Impurity Profile Before and After Purification

Impurity Potential Source Level in Crude Product (%) Level after Recrystallization (%) Level after Chromatography (%)
5-bromothiophene-2-carbonitrileStarting Material2.50.5<0.1
5-aminothiophene-2-carboxylic acidStarting Material1.80.3<0.1
5-cyanothiophene-2-carboxamideIncomplete Hydrolysis3.21.0<0.2
Isomeric cyanothiophene carboxylic acidsSide Reaction0.80.4<0.1
Unidentified Impurities-1.50.50.2
Purity of this compound 90.2 97.3 >99.5

Visualizations

experimental_workflow Impurity Management Workflow start Crude this compound analysis1 Purity Analysis (HPLC, TLC) start->analysis1 decision Purity > 99%? analysis1->decision purification Purification Step decision->purification No final_product Pure Product (>99%) decision->final_product Yes recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography analysis2 Purity Analysis (HPLC) recrystallization->analysis2 chromatography->analysis2 analysis2->decision

Caption: Workflow for impurity management in this compound production.

troubleshooting_logic Troubleshooting Low Purity start Low Purity Detected identify Identify Impurities (LC-MS, NMR) start->identify is_amide Major Impurity is Amide? identify->is_amide is_starting_material Major Impurity is Starting Material? is_amide->is_starting_material No re_hydrolyze Re-run Hydrolysis is_amide->re_hydrolyze Yes optimize_synthesis Optimize Synthesis Conditions is_starting_material->optimize_synthesis Yes purify Proceed to Purification is_starting_material->purify No re_hydrolyze->purify optimize_synthesis->purify

References

Technical Support Center: Optimizing Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing thiophenes?

The primary methods for introducing new functional groups to a thiophene ring are:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Stille, and Heck couplings, which are powerful for forming carbon-carbon bonds.

  • Direct C-H Activation/Arylation: This modern approach avoids the need for pre-functionalization of the thiophene ring, offering a more atom-economical route.[1][2]

  • Lithiation and Electrophilic Quench: This involves deprotonation of the thiophene ring with a strong base, followed by the addition of an electrophile.[3]

  • Halogen Dance Reaction: A base-catalyzed migration of a halogen atom to a different position on the thiophene ring, enabling functionalization at less accessible positions.[4][5]

Q2: How do I choose the right functionalization strategy for my thiophene derivative?

The choice of strategy depends on several factors including the desired substituent, the starting material, and the required regioselectivity. The following decision tree can guide your selection:

G start Starting Thiophene Derivative is_halogenated Is the thiophene halogenated? start->is_halogenated has_activated_ch Is direct C-H functionalization desired? is_halogenated->has_activated_ch No suzuki Suzuki-Miyaura Coupling is_halogenated->suzuki Yes strong_base_compatible Is the substrate compatible with strong bases? has_activated_ch->strong_base_compatible No ch_activation Direct C-H Activation/Arylation has_activated_ch->ch_activation Yes lithiation Lithiation & Electrophilic Quench strong_base_compatible->lithiation Yes halogen_dance Halogen Dance strong_base_compatible->halogen_dance Yes, for halogen migration consider_alternative Consider alternative strategies or protecting groups strong_base_compatible->consider_alternative No

Caption: Decision tree for selecting a thiophene functionalization strategy.

Q3: Which positions on the thiophene ring are most reactive?

The reactivity of the positions on the thiophene ring generally follows this trend: C2 and C5 (α-positions) are more reactive and susceptible to deprotonation and functionalization than the C3 and C4 (β-positions).[5][6] Directing groups on the thiophene ring can influence this reactivity order.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptom: Your Suzuki-Miyaura coupling reaction with a thiophene substrate shows low or no conversion to the desired product.

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a different type of palladium precursor (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand).[7][8]
Inappropriate Base The choice of base is critical. For thiophene Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base may be substrate-dependent.[3]
Solvent System Issues A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often required. Ensure solvents are properly degassed to prevent catalyst decomposition.[3]
Protodeboronation of Boronic Acid Thiophene boronic acids can be unstable. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[9]
Reaction Temperature Too Low Most Suzuki couplings with thiophenes require heating, typically between 80-110 °C.[3][6]
Issue 2: Poor Regioselectivity in C-H Functionalization

Symptom: Direct C-H activation of your substituted thiophene results in a mixture of isomers.

Possible Cause Troubleshooting Suggestion
Steric and Electronic Effects The inherent electronic properties and steric hindrance of substituents on the thiophene ring dictate the site of C-H activation. The α-positions (C2 and C5) are generally favored.[5]
Inappropriate Ligand The ligand on the palladium catalyst plays a crucial role in controlling regioselectivity. Bulky ligands can direct the reaction to the less sterically hindered position.[5]
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration.[10]
Directing Group Influence A directing group on the thiophene can override the inherent reactivity. Consider the electronic nature (electron-donating vs. electron-withdrawing) of your substituent.
Issue 3: Unexpected Side Products in Lithiation Reactions

Symptom: After lithiation and quenching with an electrophile, you observe significant byproducts in your crude reaction mixture.

Possible Cause Troubleshooting Suggestion
Halogen Dance With brominated or iodinated thiophenes, a "halogen dance" can occur under strongly basic conditions, leading to isomeric products.[4][5] Use of milder bases or carefully controlled low temperatures (-78 °C) can sometimes suppress this.[10]
Debromination/Dehalogenation The lithiated intermediate can be quenched by trace amounts of water or other proton sources, leading to the dehalogenated starting material. Ensure all reagents and glassware are scrupulously dry.[11]
Homocoupling Homocoupling of the thiophene substrate can occur. This may be minimized by slow addition of the organolithium reagent at low temperature.
Reaction with Solvent THF, a common solvent for lithiation, can be deprotonated at room temperature by strong bases over time. Keep the reaction at low temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromothiophene[3]
  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation[12]
  • Reaction Setup: In a Schlenk tube, charge the thiophene derivative (0.2 mmol), arylboronic acid (0.6 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (4.0 equiv), and pyridine (3.0 equiv).

  • Inert Atmosphere: Purge the tube with nitrogen.

  • Solvent Addition: Add DMSO (1.0 mL).

  • Reaction: Stir the resulting mixture at 100 °C for 20 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic phases, dry with Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Lithiation and Electrophilic Quench[3]
  • Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere, add the bromothiophene and anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Thiophene Derivatives.

Catalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-2475-85[7]
Pd(dppf)Cl₂K₂CO₃DME8018~70[8]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100Varies>90[8]
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄DioxaneRT-808-1685-95[7]

Table 2: Influence of Base on Palladium-Catalyzed C-H Arylation of Thiophenes.

BaseSolventTemp (°C)Typical Yield (%)
KOAcDMAc130Good[12]
K₂CO₃DMAc100Excellent[13]
Cs₂CO₃Toluene110Varies[14]
Pyridine (additive)DMSO100Good[15]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromothiophene, Boronic Acid, Pd Catalyst, Base in Schlenk Flask B Evacuate and backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat to 80-100 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute, Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

G start Low Yield or No Reaction catalyst Check Catalyst Activity start->catalyst base Optimize Base catalyst->base Catalyst OK success Reaction Successful catalyst->success New Catalyst Works solvent Check Solvent System & Degassing base->solvent Base OK base->success New Base Works temp Increase Reaction Temperature solvent->temp Solvent OK solvent->success New Solvent/Degassing Works temp->success Higher Temp Works

Caption: Troubleshooting logic for a low-yield thiophene functionalization.

References

troubleshooting unexpected results in reactions with 5-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyanothiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?

A1: Low yields in amide coupling reactions involving this compound are often due to the electronic properties of the molecule. The electron-withdrawing nature of the cyano group can deactivate the carboxylic acid, making it less reactive. Key potential causes include:

  • Incomplete Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently potent to efficiently activate the electron-deficient carboxylic acid.

  • Poor Nucleophilicity of the Amine: If an electron-poor amine (e.g., an aniline with electron-withdrawing substituents) is used, its low nucleophilicity can further hinder the reaction.

  • Side Reactions: The presence of the nitrile group introduces the possibility of unwanted side reactions, such as hydrolysis under certain conditions.

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly impact the reaction outcome.

Q2: What are the recommended coupling reagents and conditions for improving the yield of amide formation?

A2: For challenging amide couplings with electron-deficient carboxylic acids like this compound, more robust coupling reagents are recommended. Consider the following options:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective coupling reagent, often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine is a common strategy.[1][2]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This combination is a widely used and cost-effective choice. The addition of HOBt helps to suppress side reactions and minimize racemization if chiral amines are used.[3][4][5][6][7][8] For particularly difficult couplings, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial.[3][9]

  • Conversion to Acid Chloride: A more traditional but highly effective method is to convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acid chloride is highly reactive and will readily couple with most amines in the presence of a base.

The choice of solvent is also critical, with anhydrous DMF, DCM, and acetonitrile being common options.[8]

Q3: I am observing an unexpected mass in my reaction mixture that corresponds to the hydrolysis of the nitrile group. How can I prevent this?

A3: Hydrolysis of the nitrile group to either an amide or a carboxylic acid can occur under acidic or basic aqueous conditions, especially at elevated temperatures.[3] To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The presence of water is the primary cause of hydrolysis.

  • Control pH: Avoid strongly acidic or basic aqueous workups if possible. If an aqueous workup is necessary, perform it at low temperatures and for a minimal amount of time.

  • Choice of Reagents: When using acidic or basic reagents, opt for non-aqueous conditions where feasible. For example, use a tertiary amine base in an organic solvent instead of an aqueous inorganic base.

Q4: Is decarboxylation a concern when heating reactions with this compound?

A4: Thiophene-2-carboxylic acids can be susceptible to decarboxylation, although they are generally more stable than their furan and pyrrole counterparts. The presence of a strongly electron-withdrawing group like the cyano group at the 5-position can influence this reactivity. While significant decarboxylation is not typically expected under standard amide coupling conditions (room temperature to moderate heating), prolonged exposure to high temperatures, especially in the presence of certain catalysts or strong acids/bases, could potentially lead to this side reaction. If your reaction requires high temperatures, it is advisable to monitor for the formation of 2-cyanothiophene as a byproduct.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU. Pre-activate the acid with the coupling reagent and base for 30 minutes before adding the amine.
Low nucleophilicity of the amine.Increase the reaction temperature (e.g., to 40-60 °C). Use a higher concentration of reactants.
Steric hindrance.Increase reaction time and/or temperature. Consider using a less sterically hindered coupling reagent.
Multiple Unidentified Byproducts Hydrolysis of the nitrile group.Ensure strictly anhydrous conditions. Use non-aqueous workup procedures if possible.
Side reactions with the coupling reagent.Optimize the stoichiometry of the coupling reagent and base. Add the reagents at a lower temperature.
Decomposition of starting material or product.Run the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify Contamination with urea byproduct (from DCC or EDC).For DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can often be removed by filtration. For EDC, the N-acylisourea byproduct is water-soluble and can be removed with an acidic aqueous wash.
Unreacted starting materials.Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the carboxylic acid. Purify by column chromatography with an appropriate solvent system.

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute with DCM and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting residue as needed.

Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Reaction Setup cluster_workup Workup & Purification Start Dissolve this compound in anhydrous solvent AddReagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Start->AddReagents Preactivate Stir for 20 min (Pre-activation) AddReagents->Preactivate AddAmine Add Amine Preactivate->AddAmine React Stir at Room Temperature (Monitor by TLC/LC-MS) AddAmine->React Quench Dilute with Organic Solvent React->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product Pure Amide Product Purify->Product G Start This compound Coupling Coupling Conditions Start->Coupling Hydrolysis H2O (Acid or Base) Start->Hydrolysis Side Reaction Decarboxylation Heat (High Temp) Start->Decarboxylation Potential Side Reaction Amine Amine (R-NH2) Amine->Coupling DesiredProduct Desired Amide Product Coupling->DesiredProduct Desired Pathway SideProduct 5-Carbamoylthiophene-2-carboxylic acid or Thiophene-2,5-dicarboxylic acid Hydrolysis->SideProduct DecarbProduct 2-Cyanothiophene Decarboxylation->DecarbProduct G Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Response Cell Proliferation / Survival TranscriptionFactor->Response Promotes Inhibitor Thiophene Carboxamide Derivative Inhibitor->Kinase1 Inhibits

References

Validation & Comparative

A Comparative Analysis for Drug Discovery: 5-Cyanothiophene-2-carboxylic Acid and 5-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a detailed comparison of two closely related thiophene derivatives: 5-Cyanothiophene-2-carboxylic acid and 5-Chlorothiophene-2-carboxylic acid. This document aims to be an objective resource, presenting available experimental data to inform selection and application in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The substitution at the 5-position of the thiophene ring—a cyano (-CN) group versus a chloro (-Cl) group—imparts distinct electronic and steric properties to these molecules, which in turn influence their physical and chemical behavior. A summary of their key physicochemical properties is presented below.

PropertyThis compound5-Chlorothiophene-2-carboxylic acid
CAS Number 59786-39-9[1]24065-33-6[2]
Molecular Formula C₆H₃NO₂S[1]C₅H₃ClO₂S[2]
Molecular Weight 153.16 g/mol [1]162.59 g/mol [2]
Melting Point Not available154-158 °C[3]
pKa Not available3.32 (Predicted)[3][4]
Solubility Not availableSoluble in DMSO, Methanol (Slightly)[4], Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Appearance Not availableWhite to off-white solid / Cream-yellow powder[3]

Reactivity and Synthetic Applications

Both molecules serve as versatile intermediates in organic synthesis. The carboxylic acid moiety can be readily converted to a variety of functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The nature of the substituent at the 5-position dictates the electronic properties of the thiophene ring and influences its reactivity in subsequent transformations.

5-Chlorothiophene-2-carboxylic acid is a well-established building block, most notably in the synthesis of the anticoagulant drug Rivaroxaban.[5] The chloro group is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution, although the carboxylic acid is a meta-director. The chlorine atom can also participate in cross-coupling reactions, offering a site for the introduction of further molecular complexity.

This compound , on the other hand, possesses a strongly electron-withdrawing cyano group. This deactivates the thiophene ring towards electrophilic substitution to a greater extent than the chloro group. However, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering unique synthetic possibilities.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducibility in research. Below are representative synthesis methods for 5-Chlorothiophene-2-carboxylic acid. Due to a lack of specific experimental protocols in the reviewed literature for this compound, a general synthetic approach is proposed based on established thiophene chemistry.

Synthesis of 5-Chlorothiophene-2-carboxylic acid

Several methods for the synthesis of 5-Chlorothiophene-2-carboxylic acid have been reported. One common approach involves the reaction of 2-chlorothiophene with a strong base followed by carboxylation with carbon dioxide.

Protocol: Lithiation and Carboxylation of 2-Chlorothiophene

  • Step 1: Lithiation. 2-Chlorothiophene is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is then added dropwise to effect deprotonation at the 5-position of the thiophene ring.

  • Step 2: Carboxylation. Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium intermediate reacts with CO₂ to form a lithium carboxylate salt.

  • Step 3: Work-up. The reaction is quenched with an aqueous acid, such as hydrochloric acid, to protonate the carboxylate and yield the desired 5-Chlorothiophene-2-carboxylic acid. The product is then extracted with an organic solvent and purified, typically by recrystallization.

Experimental Workflow: Synthesis of 5-Chlorothiophene-2-carboxylic acid

reagents 2-Chlorothiophene, n-BuLi, THF reaction_vessel Reaction at -78°C reagents->reaction_vessel co2 CO2 (Dry Ice) reaction_vessel->co2 Carboxylation quench Aqueous Acid Work-up co2->quench product 5-Chlorothiophene-2- carboxylic acid quench->product

Caption: A generalized workflow for the synthesis of 5-Chlorothiophene-2-carboxylic acid.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the cyanation of a 5-halo-thiophene-2-carboxylic acid derivative, followed by hydrolysis of an ester protecting group.

Hypothetical Protocol:

  • Step 1: Esterification. 5-Bromothiophene-2-carboxylic acid is first protected as an ester (e.g., a methyl or ethyl ester) to prevent side reactions with the carboxylic acid functionality.

  • Step 2: Cyanation. The resulting 5-bromo-2-ester thiophene undergoes a palladium-catalyzed cyanation reaction, for example, using zinc cyanide and a palladium catalyst such as Pd(PPh₃)₄.

  • Step 3: Hydrolysis. The ester group is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Logical Relationship: Proposed Synthesis of this compound

start 5-Bromothiophene-2- carboxylic acid esterification Esterification start->esterification cyanation Palladium-catalyzed Cyanation esterification->cyanation hydrolysis Ester Hydrolysis cyanation->hydrolysis end 5-Cyanothiophene-2- carboxylic acid hydrolysis->end

Caption: A proposed synthetic pathway for this compound.

Comparative Performance and Applications

While 5-Chlorothiophene-2-carboxylic acid has a well-documented role as a key intermediate in the pharmaceutical industry, particularly for the synthesis of Rivaroxaban, the applications of this compound are less reported in the readily available scientific literature.

The difference in the electronic nature of the chloro and cyano substituents suggests that these two building blocks would be suitable for different types of synthetic strategies and could lead to final compounds with distinct biological activities. The electron-withdrawing nature of the cyano group in this compound could be exploited in the design of molecules targeting specific biological pathways where such electronic properties are favorable. For instance, the nitrile group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions within a biological target.

Unfortunately, a direct comparison of the performance of these two molecules in a specific application, supported by experimental data, is not available in the current literature. Such a study would be of significant value to the drug discovery community.

Conclusion

Both this compound and 5-Chlorothiophene-2-carboxylic acid are valuable heterocyclic building blocks for organic synthesis. 5-Chlorothiophene-2-carboxylic acid is a commercially available and well-characterized intermediate with established applications. While experimental data for this compound is more limited, its unique electronic properties suggest it holds significant potential for the development of novel compounds. Further research, including direct comparative studies, is warranted to fully elucidate the relative advantages of each of these reagents in different drug discovery contexts. Researchers are encouraged to consider the distinct reactivity and electronic profiles of each molecule when designing their synthetic strategies.

References

A Comparative Guide to the Biological Activity of Cyano- vs. Halo-substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, valued for its versatile pharmacological activities. The biological profile of thiophene derivatives can be significantly modulated by the nature and position of substituents on the thiophene ring. This guide provides an objective comparison of the biological activities of two key classes of substituted thiophenes: cyano-substituted and halo-substituted derivatives. The information presented herein, supported by experimental data, aims to inform the rational design of novel therapeutic agents.

Core Biological Activities: A Comparative Overview

Both cyano- and halo-substituted thiophenes have demonstrated a broad spectrum of biological activities, most notably antimicrobial and anticancer effects. The electron-withdrawing nature of both cyano (-CN) and halogen (-Cl, -Br) groups can influence the molecule's interaction with biological targets, affecting its potency and mechanism of action.

Antimicrobial Activity

Halo-substituted thiophenes, particularly those with chloro and bromo substituents, have been extensively studied for their antimicrobial properties. Research indicates that the electronegativity and size of the halogen at the 3-position of the thiophene ring are critical determinants of antimicrobial potency.[1] In several studies, 3-chloro and 3-bromo benzo[b]thiophene derivatives have shown significant activity against a range of Gram-positive bacteria and the fungus Candida albicans.[2]

Cyano-substituted thiophenes also exhibit notable antimicrobial activity. The cyano group can participate in hydrogen bonding and other interactions with biological targets, contributing to their inhibitory effects.

Anticancer Activity

Thiophene derivatives, including both cyano- and halo-substituted analogs, are recognized for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][4] For instance, certain 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea derivatives have been identified as potent antitumor agents that induce apoptosis and cell cycle arrest.[3] Similarly, halo-substituted thiophenes have been investigated as anticancer agents, with their activity often linked to the specific halogen and its position on the thiophene ring.

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative biological activity data for representative cyano- and halo-substituted thiophene derivatives, as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound ClassCompoundTarget OrganismMIC (µg/mL)Reference
Halo-substituted 3-Chloro-cyclohexanol-benzo[b]thiopheneStaphylococcus aureus16[2]
3-Bromo-cyclohexanol-benzo[b]thiopheneStaphylococcus aureus16[2]
3-Chloro-cyclohexanol-benzo[b]thiopheneEnterococcus faecalis16[2]
3-Bromo-cyclohexanol-benzo[b]thiopheneEnterococcus faecalis16[2]
3-Chloro-2-(hydroxypropan-2-yl)-benzo[b]thiopheneEnterococcus faecalis64[2]
3-Bromo-2-(hydroxypropan-2-yl)-benzo[b]thiopheneEnterococcus faecalis>512[2]
Thiophene derivative with 3-chlorophenyl moietyEscherichia coli8[5]
Cyano-substituted 2-Amino-3-cyanothiophene derivativeStaphylococcus aureus-[6]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea--[3]

Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Cyano-substituted Thiophene derivative 480HeLa (Cervical Cancer)12.61 (µg/mL)[7]
Thiophene derivative 480HepG2 (Liver Cancer)33.42 (µg/mL)[7]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung Cancer)-[3]
Halo-substituted 3-Chloro derivative 3bHepG2 (Liver Cancer)3.105[8]
3-Chloro derivative 3bPC-3 (Prostate Cancer)2.15[8]
2-Chloro-5-methyl phenyl derivative 4cHepG2 (Liver Cancer)-[8]
2-Chloro-5-methyl phenyl derivative 4cPC-3 (Prostate Cancer)-[8]

Note: IC50 values are presented as reported in the source and may be in µg/mL or µM. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][9]

  • Preparation of Microbial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. The final volume in each well is typically 100 or 200 µL. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator at 37°C.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent and diluted in cell culture medium) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of substituted thiophenes are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.

Tubulin Polymerization Inhibition

Several thiophene derivatives, particularly those with cyano substitutions, have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[3] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Thiophene Cyano-substituted Thiophene Derivative Tubulin Tubulin Dimers Thiophene->Tubulin Inhibits polymerization Microtubules Microtubules G2M G2/M Phase Arrest Microtubules->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by cyano-substituted thiophenes.

Keap1-Nrf2 Pathway Activation

Some thiophene derivatives can activate the Keap1-Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is targeted for degradation by Keap1. However, upon exposure to certain stimuli, including some thiophene compounds, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiophene Thiophene Derivative Keap1 Keap1 Thiophene->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Detoxification Genes ARE->Genes Activates Transcription

Caption: Activation of the Keap1-Nrf2 pathway by thiophene derivatives.

Experimental Workflow Diagrams

General Workflow for Antimicrobial Susceptibility Testing

Start Start PrepInoculum Prepare Microbial Inoculum Start->PrepInoculum PrepDilutions Prepare Compound Serial Dilutions Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate ReadMIC Read MIC (Visual Inspection) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the Broth Microdilution Assay.

General Workflow for MTT Cytotoxicity Assay

Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Test Compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate (37°C, 2-4h) AddMTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize ReadAbsorbance Read Absorbance (~570nm) Solubilize->ReadAbsorbance Calculate Calculate IC50 ReadAbsorbance->Calculate End End Calculate->End

Caption: Workflow for the MTT Cytotoxicity Assay.

References

A Comparative Structural Analysis of Thiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data of thiophene-2-carboxylic acid and its substituted analogues reveals key insights into the influence of functional groups on solid-state packing and intermolecular interactions. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing available experimental data to understand the nuanced structural landscape of this important class of heterocyclic compounds.

While experimental crystallographic data for 5-cyanothiophene-2-carboxylic acid is not publicly available, analysis of the parent compound and its 5-bromo and 3-nitro substituted derivatives offers a valuable framework for predicting its structural behavior. The introduction of different functional groups at various positions on the thiophene ring significantly alters the electronic and steric properties of the molecule, which in turn dictates the arrangement of molecules in the crystal lattice and the nature of the non-covalent interactions that stabilize the crystalline form.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for thiophene-2-carboxylic acid and two of its derivatives. This data, obtained through single-crystal X-ray diffraction, provides a quantitative basis for comparing their solid-state structures.

ParameterThiophene-2-carboxylic Acid5-Bromothiophene-2-carboxylic Acid5-Nitrothiophene-3-carboxylic Acid
Chemical Formula C₅H₄O₂SC₅H₃BrO₂SC₅H₃NO₄S
Molecular Weight 128.15 g/mol 207.05 g/mol 173.15 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/cP2₁/c
a (Å) 10.10610.0057.498
b (Å) 14.2995.99910.157
c (Å) 16.09211.9938.375
α (°) 909090
β (°) 90108.79106.94
γ (°) 909090
Volume (ų) 2325.5681.4609.6
Z 444

Structural Insights and Intermolecular Interactions

The crystal structure of thiophene-2-carboxylic acid is characterized by a tetrameric arrangement linked by O-H···O hydrogen bonds. This extensive hydrogen-bonding network is a dominant feature in its crystal packing.

In the case of 5-bromothiophene-2-carboxylic acid, the presence of the bulky and electronegative bromine atom at the 5-position introduces additional intermolecular interactions, such as halogen bonding, which can compete with or complement the hydrogen bonding of the carboxylic acid groups. This is reflected in the change of the crystal system from orthorhombic to monoclinic and a more compact unit cell volume per molecule.

For 5-nitrothiophene-3-carboxylic acid, the strong electron-withdrawing nitro group significantly influences the electronic distribution within the molecule. The crystal packing is likely to be dominated by a combination of hydrogen bonding from the carboxylic acid and strong dipole-dipole interactions involving the nitro group. The positioning of the nitro group at the 3-position will also lead to a different overall molecular shape compared to the 2,5-substituted derivatives, impacting the steric hindrance and the efficiency of crystal packing.

Based on these comparisons, it can be anticipated that the crystal structure of this compound would also feature prominent hydrogen bonding via its carboxylic acid group. The linear and electron-withdrawing cyano group would likely participate in dipole-dipole interactions and potentially weak C-H···N hydrogen bonds, influencing the overall crystal packing in a manner distinct from both the bromo and nitro derivatives.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structures of the compared compounds is achieved through single-crystal X-ray diffraction. A typical experimental workflow is as follows:

  • Crystal Growth and Selection : High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, usually to 100-120 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation and Analysis : The final refined structure is validated to ensure its chemical and crystallographic integrity. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Visualizing Structural Analysis Workflows

The following diagrams illustrate the logical flow of the experimental and computational processes involved in the structural analysis of molecular crystals.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis cluster_output Results Synthesis Synthesis of Thiophene Carboxylic Acid Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Crystallographic_Data Crystallographic Data (CIF) Validation->Crystallographic_Data Structural_Insights Structural Insights Crystallographic_Data->Structural_Insights

Experimental workflow for crystal structure determination.

logical_relationship cluster_molecule Molecular Properties cluster_interactions Intermolecular Interactions cluster_crystal Crystal Structure Substituent Substituent (e.g., -CN, -Br, -NO2) Electronic_Effects Electronic Effects (Inductive, Resonance) Substituent->Electronic_Effects Steric_Effects Steric Effects Substituent->Steric_Effects H_Bonding Hydrogen Bonding Electronic_Effects->H_Bonding Dipole_Dipole Dipole-Dipole Electronic_Effects->Dipole_Dipole Packing_Motif Crystal Packing Motif Steric_Effects->Packing_Motif H_Bonding->Packing_Motif Halogen_Bonding Halogen Bonding Halogen_Bonding->Packing_Motif Dipole_Dipole->Packing_Motif Pi_Stacking π-π Stacking Pi_Stacking->Packing_Motif Unit_Cell Unit Cell Parameters Packing_Motif->Unit_Cell Symmetry Space Group Symmetry Packing_Motif->Symmetry

A Comparative Guide to the Synthesis and Spectral Validation of 5-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential synthetic routes for 5-Cyanothiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Furthermore, it establishes a detailed protocol for the definitive validation of the synthesized product using comprehensive spectral analysis.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and tolerance to specific reagents. Below is a comparison of three plausible synthetic routes.

Metric Method A: Oxidation of Aldehyde Method B: Lithiation & Carboxylation Method C: Cyanation of Bromo-ester
Starting Material 5-Cyanothiophene-2-carbaldehyde2-CyanothiopheneMethyl 5-bromothiophene-2-carboxylate
Key Reagents Jones Reagent (CrO₃/H₂SO₄) or Pinnick Oxidation (NaClO₂)n-Butyllithium (n-BuLi), Dry Ice (CO₂)Copper(I) Cyanide (CuCN) or Pd Catalyst/Zn(CN)₂
Reaction Steps 11 (plus aqueous workup)2 (Cyanation followed by Saponification)
Primary Advantage High-yielding, reliable oxidation of aldehydes.Direct C-H functionalization.Avoids handling highly reactive organolithiums.
Primary Disadvantage Requires synthesis of the starting aldehyde; use of toxic chromium reagents (Jones).Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.Use of highly toxic cyanide salts; potential for side reactions.
Scalability Moderate; Pinnick oxidation is generally preferred for scale-up over Jones.Challenging due to temperature control and moisture sensitivity.Moderate; requires careful handling of cyanide waste.

Detailed Experimental Protocols

The following protocols detail the proposed primary synthesis route (Method A) and the subsequent spectral analyses required for structural confirmation.

Protocol 1: Synthesis via Oxidation of 5-Cyanothiophene-2-carbaldehyde (Method A)

This protocol employs Pinnick oxidation, a milder alternative to Jones oxidation, for the conversion of the aldehyde to the carboxylic acid.

Materials:

  • 5-Cyanothiophene-2-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-cyanothiophene-2-carbaldehyde (1.0 eq) in tert-butanol.

  • Addition of Reagents: Add an aqueous solution of sodium dihydrogen phosphate (1.2 eq) followed by 2-methyl-2-butene (4.0 eq).

  • Oxidation: Slowly add an aqueous solution of sodium chlorite (1.5 eq) dropwise to the stirring mixture at room temperature. An ice bath can be used to control any exotherm.

  • Reaction Monitoring: Stir the reaction for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer with water, followed by brine.

  • Extraction & Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Spectral Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Include standard experiments like DEPT-135 to aid in carbon signal assignment.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze using Electrospray Ionization (ESI) in negative mode to observe the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) is recommended for exact mass determination.

Validation via Spectral Data

Structural confirmation is achieved by comparing the obtained spectral data with expected values. While a complete experimental dataset for this compound is not widely published, the following table outlines the expected characteristic signals based on the analysis of its functional groups and thiophene core.

Analysis Feature Expected Observation Interpretation
¹H NMR Thiophene ProtonsTwo doublets, δ ≈ 7.2-8.0 ppmConfirms the disubstituted thiophene ring protons.
Carboxyl ProtonVery broad singlet, δ > 10 ppmIndicates the acidic proton of the carboxylic acid.
¹³C NMR Carboxyl Carbonδ ≈ 160-165 ppmSignal for the C=O of the carboxylic acid.
Thiophene Carbons4 signals, δ ≈ 120-150 ppmAromatic carbons of the thiophene ring.
Nitrile Carbonδ ≈ 115-120 ppmSignal for the C≡N of the cyano group.
FT-IR O-H StretchVery broad band, 3300-2500 cm⁻¹Characteristic of a hydrogen-bonded carboxylic acid.
C≡N StretchSharp, medium intensity band, ≈ 2230 cm⁻¹Confirms the presence of the nitrile group.
C=O StretchStrong, sharp band, ≈ 1700 cm⁻¹Carbonyl stretch of the carboxylic acid.
HRMS (ESI-) [M-H]⁻m/z = 152.9804Corresponds to the exact mass of the C₆H₂NO₂S⁻ ion.

Visualized Workflows and Relationships

To clarify the process, the following diagrams illustrate the experimental workflow and the logical connections between the molecular structure and its spectral validation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectral Validation start Start 5-Cyanothiophene-2-carbaldehyde reaction Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification Recrystallization workup->purify product Final Product This compound purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow from synthesis to spectral validation.

G cluster_molecule Molecular Structure cluster_features Key Structural Features cluster_evidence Validating Spectral Evidence mol This compound carboxyl Carboxyl Group (-COOH) mol->carboxyl cyano Cyano Group (-C≡N) mol->cyano ring Thiophene Ring mol->ring ms_evidence HRMS: [M-H]⁻ at m/z 152.9804 mol->ms_evidence carboxyl_evidence ¹³C NMR: δ ≈ 162 ppm FT-IR: C=O at ≈1700 cm⁻¹ FT-IR: Broad O-H at 3300-2500 cm⁻¹ carboxyl->carboxyl_evidence cyano_evidence ¹³C NMR: δ ≈ 117 ppm FT-IR: C≡N at ≈2230 cm⁻¹ cyano->cyano_evidence ring_evidence ¹H NMR: Two doublets at δ ≈ 7-8 ppm ¹³C NMR: 4 signals at δ ≈ 120-150 ppm ring->ring_evidence

Caption: Logical map of structural features to spectral evidence.

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Cyanothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-cyanothiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the cross-reactivity of these derivatives is paramount for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative overview of the known biological targets of this compound and related thiophene-based compounds, supported by available experimental data and detailed methodologies for assessing their selectivity.

Comparative Cross-Reactivity Data

For illustrative purposes, we present a detailed selectivity profile for the structurally related 5-hydroxybenzothiophene-2-carboxamide class, which has been extensively studied as multi-kinase inhibitors. This is followed by a summary of known activities for other thiophene-2-carboxylic acid derivatives to highlight the diverse target classes they can engage.

Multi-Kinase Inhibitory Activity of 5-Hydroxybenzothiophene-2-carboxamide Derivatives

Several studies have explored 5-hydroxybenzothiophene-2-carboxamides as potent inhibitors of multiple protein kinases, particularly those involved in cell cycle regulation and signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a representative compound from this class against a panel of kinases.[1]

Kinase TargetRepresentative Compound IC50 (nM)
Clk1163
Dyrk1A353.3
Dyrk1B284
Haspin125.7
Clk411
DRAK187

Data presented is for compound 16b from the cited study and serves as an example of the multi-target nature of this scaffold.[1]

Diverse Biological Activities of Thiophene-2-Carboxylic Acid Derivatives

Thiophene-2-carboxylic acid derivatives have been investigated for a wide array of biological activities, indicating their potential for cross-reactivity across different protein families. The table below provides a qualitative summary of these activities.

Compound ClassBiological Target/ActivityReference
Thiophene-2-carboxamidesAnticancer (Tubulin Polymerization Inhibitors)[2]
5-(4-fluorophenyl)thiophene-2-carboxamidesAnticancer (Combretastatin A-4 Biomimetics)[3]
2-amino-3-acyl-tetrahydrobenzothiophenesAntibacterial (Antivirulence Activity)[4]
Thiophene-2-carboxamidinesUrokinase Inhibitors
Carbazolothiophene-2-carboxylic acidsEndothelin Receptor Antagonists[5]
Phenylcarboxylic acid containing inhibitorsHIV-1 Protease Inhibitors[6]

Experimental Protocols

To facilitate the independent assessment of the cross-reactivity of this compound derivatives, detailed protocols for common assay formats are provided below.

Biochemical Kinase Inhibition Assay

This protocol describes a generic method for determining the in vitro inhibitory activity of a compound against a purified protein kinase.

1. Reagents and Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate (e.g., 384-well, white, low-volume)

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of the microplate, add the test compound dilutions or DMSO (for control wells).

  • Add the purified kinase to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the kinase reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of test compound add_compound Add compound/DMSO to wells compound_prep->add_compound kinase_prep Prepare kinase solution add_kinase Add kinase to wells kinase_prep->add_kinase substrate_atp_prep Prepare substrate/ATP mix add_substrate_atp Initiate reaction with substrate/ATP mix substrate_atp_prep->add_substrate_atp add_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate pre_incubate->add_substrate_atp incubate Incubate add_substrate_atp->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based GPCR Antagonist Assay (Calcium Flux)

This protocol outlines a method to assess the antagonistic activity of a compound on a Gq-coupled G-protein coupled receptor (GPCR) by measuring changes in intracellular calcium levels.

1. Reagents and Materials:

  • A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Known agonist for the GPCR

  • Test compound (dissolved in DMSO)

  • Microplate (e.g., 96-well, black, clear-bottom)

  • Fluorescence plate reader with an injection system

2. Procedure:

  • Seed the cells into the microplate and culture overnight.

  • Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in the assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 20 minutes).

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject a solution of the known agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Continue to record the fluorescence signal to measure the calcium flux.

  • Calculate the inhibition of the agonist-induced calcium signal by the test compound and determine the IC50 value.

G Cell-Based GPCR Antagonist Assay (Calcium Flux) cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay_run Assay Execution cluster_analysis Data Analysis seed_cells Seed cells in microplate culture_overnight Culture overnight seed_cells->culture_overnight load_dye Load cells with calcium-sensitive dye culture_overnight->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells add_compound Add test compound wash_cells->add_compound incubate_compound Incubate add_compound->incubate_compound read_baseline Read baseline fluorescence incubate_compound->read_baseline inject_agonist Inject agonist read_baseline->inject_agonist read_signal Record fluorescence signal inject_agonist->read_signal calculate_inhibition Calculate % inhibition of agonist response read_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a cell-based GPCR antagonist assay measuring calcium flux.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with the potential to interact with a wide range of biological targets. While a complete cross-reactivity profile for a single derivative remains to be elucidated, the available data on related thiophene structures highlight their promiscuous nature. The provided experimental protocols offer a starting point for researchers to systematically evaluate the selectivity of their own this compound derivatives, a critical step in the journey towards developing safe and effective therapeutics. Further comprehensive screening of these compounds is warranted to fully map their interaction landscape and unlock their therapeutic potential.

References

A Comparative Performance Analysis of 5-Cyanothiophene-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity and Application of 5-Cyanothiophene-2-carboxylic Acid Compared to Halogenated Analogs in Key Organic Reactions.

In the landscape of modern medicinal chemistry and materials science, thiophene-based scaffolds are of paramount importance. The functionalization of these heterocycles through organic reactions is a cornerstone of novel molecular design. This guide provides a comparative overview of the performance of this compound in common organic reactions, benchmarking it against its widely used halogenated counterparts, such as 5-bromo- and 5-chlorothiophene-2-carboxylic acid. While direct, side-by-side experimental comparisons are not extensively documented in the current literature, this guide synthesizes available data and theoretical principles to offer valuable insights into its expected reactivity and utility.

The presence of a cyano group at the 5-position of the thiophene ring imparts distinct electronic properties compared to halogen substituents. The strong electron-withdrawing nature of the nitrile is anticipated to significantly influence the reactivity of the thiophene core and the carboxylic acid moiety, presenting both opportunities and challenges in synthetic strategies.

Cross-Coupling Reactions: A Comparative Outlook

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The performance of 5-substituted thiophene-2-carboxylic acids in these transformations is critically dependent on the nature of the substituent at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The established reactivity trend for 5-halo-2-thiophenecarboxylates in this reaction is I > Br > Cl[1]. This trend is primarily dictated by the carbon-halogen bond strength, which affects the rate-determining oxidative addition step to the palladium catalyst.

Table 1: Comparison of 5-Substituted Thiophene-2-carboxylic Acids in Suzuki-Miyaura Coupling

Substituent (at C5)Expected ReactivityTypical Reaction ConditionsAnticipated YieldsNotes
Cyano (CN) Moderate to LowHarsher conditions may be needed (higher temperatures, stronger bases, specialized ligands).ModerateThe strong electron-withdrawing nature of the cyano group can deactivate the C-CN bond towards oxidative addition. However, it may activate the other positions of the thiophene ring.
Bromo (Br) ModerateStandard conditions (e.g., Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90°C)[1].Good to Excellent (up to 80.2% with certain arylboronic acids)[2].A reliable and commonly used substrate for Suzuki couplings.
Chloro (Cl) LowRequires more forcing conditions, higher catalyst loading, and often specialized ligands to achieve good conversion[1].Lower than bromo-analog under standard conditions.The C-Cl bond is stronger and less reactive towards oxidative addition.
Iodo (I) HighMilder conditions, lower catalyst loading, and shorter reaction times are generally sufficient[1].Generally higher than bromo- and chloro-analogs.The C-I bond is the weakest among the halogens, facilitating oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate

To a reaction vessel is added pentyl 5-bromothiophene-2-carboxylate (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium phosphate (K₃PO₄, 2 equivalents) in a degassed 4:1 mixture of 1,4-dioxane and water. The vessel is purged with an inert gas (e.g., argon or nitrogen). The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%), is then introduced. The reaction mixture is heated to 90°C and stirred for 12 hours. Upon cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which is then purified by chromatography[1].

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (Ar-B(OR)₂) R-Pd(II)-X->Transmetalation Base, Ar-B(OR)₂ R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira and Heck Couplings

Similar reactivity trends are expected for other cross-coupling reactions like the Sonogashira and Heck reactions. The reactivity of the C-X bond generally follows the order I > Br > Cl. While specific data for this compound is scarce, the electron-withdrawing cyano group is expected to make the C-CN bond less reactive in traditional palladium-catalyzed cycles that rely on oxidative addition. However, alternative decarbonylative Sonogashira coupling pathways for carboxylic acids have been developed, which may offer a viable route for the alkynylation of the thiophene core, bypassing the direct coupling at the C-CN bond[3][4].

Amide Bond Formation

The carboxylic acid moiety of this compound readily participates in amide bond formation. The performance in these reactions is more influenced by the choice of coupling reagents and reaction conditions rather than the substituent at the 5-position. However, the electronic nature of the thiophene ring can influence the acidity of the carboxylic acid and the reactivity of its activated derivatives.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent SystemDescriptionTypical Conditions
EDC/HOBt/DMAP A widely used and effective system for a broad range of carboxylic acids and amines. HOBt suppresses side reactions and reduces racemization[5].EDC (1 eq.), HOBt (catalytic), DMAP (1 eq.), DIPEA in acetonitrile[5].
TiCl₄ Mediates the direct condensation of carboxylic acids and amines.TiCl₄ (3 eq.), pyridine, 85°C[6].
Acyl Chloride Formation Conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with an amine.Thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, then addition of the amine in the presence of a base like triethylamine.

Experimental Protocol: TiCl₄-mediated Amide Coupling of 5-Bromothiophene-2-carboxylic Acid

In a sealed Schlenk flask, 5-bromothiophene-2-carboxylic acid (1 equivalent) and pyrazin-2-amine (1 equivalent) are dissolved in pyridine (150 mL). To this solution, titanium tetrachloride (TiCl₄, 3.0 equivalents) is added. The reaction mixture is stirred continuously for 2 hours at 85°C. After cooling, the pyridine is removed by co-evaporation with toluene. An aqueous solution of 1N HCl (150 mL) is then added, and the product is extracted with dichloromethane (DCM)[6].

Experimental Workflow: Amide Bond Formation

Amide_Formation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid 5-Substituted-Thiophene-2-Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, SOCl₂) Carboxylic_Acid->Coupling_Reagent Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Acyl Chloride) Coupling_Reagent->Activated_Intermediate Amine Primary or Secondary Amine Activated_Intermediate->Amine Nucleophilic Acyl Substitution Amide_Product Amide Product Amine->Amide_Product

Caption: General workflow for the formation of amides from carboxylic acids.

Reactivity of the Cyano Group

A key performance aspect of this compound is the reactivity of the nitrile group itself. Unlike the relatively inert halogen substituents under many conditions, the cyano group can undergo various transformations. For instance, it can be a site for nucleophilic addition[7]. This presents both a potential for further diversification of the molecule and a consideration for chemoselectivity in reactions targeting other parts of the molecule.

Conclusion

This compound is a valuable building block with distinct reactivity compared to its halogenated analogs. While its performance in traditional cross-coupling reactions may be more challenging due to the electron-withdrawing nature of the cyano group, it offers unique opportunities for derivatization through reactions involving the nitrile functionality. In amide bond formation, its performance is expected to be comparable to other 5-substituted thiophene-2-carboxylic acids, with the outcome largely dependent on the chosen coupling methodology. For researchers and drug development professionals, the choice between 5-cyano- and 5-halothiophene-2-carboxylic acids will depend on the specific synthetic strategy and the desired final molecular architecture. The provided experimental protocols for the bromo- and chloro-derivatives serve as a solid foundation for developing optimized conditions for reactions involving this compound.

References

Safety Operating Guide

Proper Disposal of 5-Cyanothiophene-2-carboxylic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper handling and disposal of 5-Cyanothiophene-2-carboxylic acid. Adherence to these procedures is vital for laboratory safety and environmental protection.

I. Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
Work Area Chemical fume hood.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Collection and Storage:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • The container must be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Preparing for Disposal:

  • Ensure the waste container is securely sealed to prevent any leaks or spills.

  • Properly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • If known, include the concentration and quantity of the waste.

3. Disposal Execution:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the disposal company with all available information on the chemical's hazards.

  • Do not mix with other waste streams unless explicitly instructed to do so by the disposal company.

4. Spill and Contamination Clean-up:

  • In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

III. Experimental Protocols Cited

This guidance is based on established best practices for the disposal of hazardous chemical waste and the GHS hazard classifications for this compound. Specific experimental protocols for neutralization or other treatments are not recommended without a thorough chemical analysis and should only be performed by trained professionals.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_form Is the waste in solid form or in solution? ppe->waste_form solid_waste Collect in a labeled, sealed hazardous waste container for solids. waste_form->solid_waste Solid solution_waste Collect in a labeled, sealed hazardous waste container for liquids. waste_form->solution_waste Solution storage Store container in a designated, well-ventilated area. solid_waste->storage solution_waste->storage disposal_co Contact licensed hazardous waste disposal company. storage->disposal_co documentation Provide waste information and arrange for pickup. disposal_co->documentation end End: Waste properly disposed. documentation->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a guide and is not a substitute for a formal safety assessment and adherence to all applicable regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Personal protective equipment for handling 5-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Cyanothiophene-2-carboxylic acid

This guide provides crucial safety, handling, and disposal information for this compound, ensuring the well-being of laboratory personnel. The following procedures are based on best practices for handling structurally similar hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[1]
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1][2]
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.[1]
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat.[1][2]
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[1]
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1][3]
Operational Plan: Handling and Experimental Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.[1]

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.[1]

  • Verify that an eyewash station and a safety shower are readily accessible.[4]

  • Have all necessary equipment and reagents ready before starting the experiment to minimize the time spent handling the compound.[1]

2. Weighing and Transfer:

  • Weigh the solid this compound in a tared container within the chemical fume hood.[1]

  • Minimize the creation of dust during handling.[4]

3. Experimental Procedure:

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest possible height while working.[1]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[1]

  • Properly label and store any resulting mixtures or products.[1]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[1]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[1]

2. Disposal:

  • Dispose of all waste in accordance with federal, state, and local regulations.[5][6]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh transfer Transfer to Reaction weigh->transfer execute Execute Experiment transfer->execute decontaminate Decontaminate Surfaces & Glassware execute->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe end_process End remove_ppe->end_process start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyanothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Cyanothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.